Product packaging for 5-Bromo-PAPS(Cat. No.:CAS No. 679787-08-7)

5-Bromo-PAPS

Cat. No.: B1284173
CAS No.: 679787-08-7
M. Wt: 501.3 g/mol
InChI Key: AZQQDIOTZJGZJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-PAPS is a useful research compound. Its molecular formula is C17H19BrN4Na2O4S and its molecular weight is 501.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19BrN4Na2O4S B1284173 5-Bromo-PAPS CAS No. 679787-08-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQQDIOTZJGZJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4Na2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576140
Record name Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679787-08-7
Record name Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-PAPS: A Technical Guide to its Core Applications in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble colorimetric reagent.[1] It belongs to the pyridylazo dye family and has gained significant traction in various laboratory research fields, including biochemistry, clinical diagnostics, and molecular biology. Its primary utility lies in its ability to form distinctly colored complexes with a variety of metal ions, making it an invaluable tool for their quantification. This technical guide provides an in-depth overview of this compound, its primary applications, detailed experimental protocols, and the underlying chemical principles of its function.

Core Properties and Mechanism of Action

This compound is a derivative of 5-Bromo-PADAP and is notable for its high water solubility, a crucial characteristic for its application in aqueous biological samples. The fundamental principle behind its use is the formation of a chelate complex with divalent and trivalent metal ions. This interaction induces a significant shift in the compound's absorption spectrum, leading to a visible color change that can be quantified using spectrophotometry. For instance, in the presence of zinc ions at an alkaline pH, this compound forms a stable red chelate complex.[1][2]

Primary Laboratory Research Applications

The versatility of this compound allows for its application in several key research areas:

  • Quantitative Determination of Metal Ions: The most prominent application of this compound is in the colorimetric determination of various metal ions, with a particularly high sensitivity for zinc.[3] Its utility extends to the quantification of copper, iron, nickel, and cobalt in biological samples such as serum and plasma.[1][2]

  • Enzyme-Linked Assays: this compound is instrumental in assays that indirectly measure the activity of enzymes that produce or consume substrates that can interact with metal ions.

  • Nucleic Acid Amplification Detection: A significant and innovative application of this compound is in the real-time or endpoint detection of nucleic acid amplification, particularly in Loop-Mediated Isothermal Amplification (LAMP) assays.[4][5] This is achieved by detecting the pyrophosphate (PPi) byproduct of the amplification reaction.

  • Hydrogen Peroxide Detection: The formation of a complex with titanium allows this compound to be used for the spectrophotometric determination of hydrogen peroxide.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of this compound in various applications.

PropertyValueSource(s)
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol[1]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄SGeneral
Molecular Weight 501.3 g/mol General
CAS Number 679787-08-7General
ApplicationParameterValueConditionsSource(s)
Zinc Determination λmax (Zinc Complex)555 nm - 560 nmAlkaline pH (e.g., pH 9.5-9.8)[1][6]
Molar Absorptivity (ε)~130,000 L·mol⁻¹·cm⁻¹[3]
Linearity RangeUp to 400 µg/dL[1][2][7]
Limit of Detection20 µg/dL[2][7]
Pyrophosphate Detection (LAMP) λmax (Free this compound)~448 nmIn the presence of a metal ion (e.g., Zn²⁺)[4][8]
λmax (Metal Complex)~560 nm[4][8]
Limit of Detection (PPi)0.075 µmol/LEnzymatic assay with Fe³⁺[5]

Experimental Protocols

Colorimetric Determination of Zinc in Serum

This protocol is adapted from commercially available diagnostic kits.

a. Reagents:

  • R1 (Buffer/Chelator Reagent):

    • Bicarbonate buffer (pH 9.8)

    • Sodium Citrate

    • Dimethylglyoxime

    • Detergent

  • R2 (Color Reagent):

    • This compound solution (e.g., 0.02 mmol/L)

  • Zinc Standard:

    • A standard solution of known zinc concentration (e.g., 200 µg/dL).

  • Sample:

    • Serum or plasma.

b. Procedure:

  • Reaction Setup: Prepare three sets of tubes labeled "Blank," "Standard," and "Sample."

  • Reagent Addition:

    • To all tubes, add 1.0 mL of the combined R1 and R2 reagent mixture.

    • To the "Standard" tube, add 50 µL of the Zinc Standard.

    • To the "Sample" tube, add 50 µL of the serum or plasma sample.

    • To the "Blank" tube, add 50 µL of deionized water.

  • Incubation: Mix the contents of each tube thoroughly and incubate for 5 minutes at 37°C or 10 minutes at room temperature (25°C).[1][2]

  • Measurement: Measure the absorbance of the "Standard" and "Sample" at 560 nm using a spectrophotometer, zeroed against the "Blank."

  • Calculation: The zinc concentration in the sample is calculated using the following formula:

    Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Colorimetric Detection of Pyrophosphate in Loop-Mediated Isothermal Amplification (LAMP)

This protocol describes the principle of using this compound for visual detection of LAMP products.

a. Principle:

During the LAMP reaction, DNA polymerase incorporates dNTPs into the growing DNA strand, releasing pyrophosphate (PPi) as a byproduct. In the presence of a divalent metal ion such as Zn²⁺ or Mn²⁺, this compound forms a colored complex. The newly formed PPi has a higher affinity for the metal ion and sequesters it from the this compound complex. This results in a color change, indicating a positive amplification reaction.[4][8]

b. Reagents:

  • LAMP Master Mix (containing DNA polymerase, dNTPs, primers, and buffer)

  • This compound

  • Divalent metal salt (e.g., ZnSO₄ or MnCl₂)

  • DNA template

c. Procedure:

  • Reaction Setup: Prepare the LAMP reaction mixture containing the master mix, primers, and DNA template.

  • Addition of Detection Reagent: Add a pre-optimized concentration of the this compound/metal ion solution to the LAMP reaction mixture. The initial color of the solution should be indicative of the this compound-metal complex (e.g., magenta for the zinc complex).[4]

  • Amplification: Incubate the reaction mixture at the optimal temperature for the LAMP assay (typically 60-65°C) for the specified duration (e.g., 30-60 minutes).

  • Visual Detection: Observe the color of the reaction mixture. A color change (e.g., from magenta to yellow/orange) indicates the presence of pyrophosphate and therefore a positive amplification result.[4][8] No color change indicates a negative result.

  • (Optional) Spectrophotometric Analysis: The change in absorbance can be quantified by measuring the absorbance at the respective wavelengths for the free and complexed this compound (e.g., 448 nm and 560 nm for the zinc-based system).[4][8]

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection serum Serum Sample (containing Zn²⁺) mix Mix and Incubate serum->mix reagent This compound Reagent (alkaline pH) reagent->mix complex Formation of Red Zn²⁺-5-Bromo-PAPS Complex mix->complex spectro Measure Absorbance at 560 nm complex->spectro quant Quantify Zinc Concentration spectro->quant

Caption: Workflow for the colorimetric determination of zinc using this compound.

G cluster_lamp LAMP Reaction cluster_amplification Amplification cluster_detection Detection dna DNA Template incubation Isothermal Incubation (60-65°C) dna->incubation master_mix LAMP Master Mix (Polymerase, dNTPs, Primers) master_mix->incubation detection_reagent This compound + Zn²⁺ (Magenta Color) detection_reagent->incubation amplification DNA Amplification incubation->amplification ppi Pyrophosphate (PPi) Production amplification->ppi chelation PPi sequesters Zn²⁺ from This compound complex ppi->chelation color_change Color Change (Magenta to Yellow/Orange) chelation->color_change result Visual Readout: Positive/Negative color_change->result

Caption: Workflow for LAMP with colorimetric detection using this compound.

G b_paps This compound (Colorless/Slightly Colored) complex Colored Metal-5-Bromo-PAPS Complex b_paps->complex + metal Metal Ion (e.g., Zn²⁺) metal->complex +

References

fundamental chemical properties of 5-Bromo-PAPS for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core chemical properties and applications of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental chemical properties and applications of 5-Bromo-PAPS. This highly sensitive colorimetric reagent has become an invaluable tool in various scientific disciplines, particularly for the quantification of metal ions and the detection of enzymatic reactions.

Core Chemical Properties

This compound, with the chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble pyridylazo dye. Its chemical structure, featuring a brominated pyridine ring, an azo group, and a substituted phenol, is responsible for its potent chromogenic and chelating properties.

PropertyValueReference
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S
Molecular Weight 537.34 g/mol
Appearance Reddish-brown crystalline powder
CAS Number 158905-17-0
Solubility Water soluble

Stability: Information regarding the specific pH and thermal stability of this compound solutions is not extensively detailed in the available literature. General practice suggests that solutions should be protected from light and stored at 2-8°C. For quantitative assays, fresh preparation of solutions is recommended to ensure accuracy.

Mechanism of Action and Applications

The primary application of this compound lies in its ability to form stable, colored complexes with a variety of metal ions. This interaction forms the basis of numerous colorimetric assays for the quantification of these ions in biological and environmental samples.

Metal Ion Detection

Upon chelation with a metal ion, the electronic structure of this compound is altered, leading to a significant shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

Metal Ionλmax of Complex (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Color of Complex
Zn²⁺ 5521.33 x 10⁵Red
Cu²⁺ Data not availableData not availableGreen
Fe²⁺/Fe³⁺ Data not availableData not availableData not available
Ni²⁺ Data not availableData not availableData not available
Co²⁺ Data not availableData not availableData not available
Pyrophosphate Detection

A significant application of this compound is in the detection of pyrophosphate (PPi), a byproduct of many enzymatic reactions, including DNA and RNA synthesis. This assay is particularly useful for monitoring the progress of nucleic acid amplification techniques like LAMP (Loop-mediated isothermal amplification).

The mechanism involves a metal ion displacement reaction. In the presence of manganese ions (Mn²⁺), this compound forms a colored complex. Pyrophosphate, having a higher affinity for Mn²⁺, sequesters the metal ions from the this compound complex. This displacement results in a distinct color change, typically from red to yellow, providing a visual endpoint for the detection of pyrophosphate.[1][2]

Experimental Protocols

General Protocol for Metal Ion Quantification (Adapted for Zinc)

This protocol provides a general framework for the colorimetric determination of zinc using this compound. It can be adapted for other metal ions, though optimization of pH and masking agents may be necessary.

Materials:

  • This compound solution (e.g., 0.1 mM in a suitable buffer)

  • Buffer solution (e.g., Tris-HCl, pH 7.5 - 9.5)

  • Standard solutions of the metal ion of interest

  • Sample containing the metal ion

  • Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the metal ion at known concentrations.

  • In a microplate or cuvette, mix a defined volume of the sample or standard with the this compound solution and buffer.

  • Incubate the reaction mixture at a specified temperature for a set period to allow for color development.

  • Measure the absorbance of the solution at the λmax of the metal-5-Bromo-PAPS complex.

  • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the standard curve.

Protocol for Pyrophosphate Detection in Nucleic Acid Amplification

This protocol outlines the use of this compound for the visual detection of pyrophosphate generated during a LAMP reaction.

Materials:

  • LAMP reaction mixture (containing DNA polymerase, primers, dNTPs, and template)

  • This compound solution

  • Manganese chloride (MnCl₂) solution

Procedure:

  • To the complete LAMP reaction mixture, add this compound and MnCl₂ to final concentrations of approximately 75 µM and 100 µM, respectively. The initial color of the solution should be indicative of the this compound-Mn²⁺ complex (e.g., red).

  • Perform the LAMP reaction at the optimal temperature for the polymerase.

  • Observe the color of the reaction mixture. A color change (e.g., to yellow) indicates the production of pyrophosphate and, therefore, successful amplification of the target nucleic acid.[3] No color change suggests the absence of amplification.

Visualizations

Logical Relationship of this compound Metal Ion Detection

metal_detection MetalIon Metal Ion (e.g., Zn²⁺) Complex Metal-PAPS Complex (Color 2) MetalIon->Complex Forms stable complex PAPS This compound (Color 1) PAPS->Complex Chelates Spectrophotometer Spectrophotometer Complex->Spectrophotometer Absorbance measured at λmax Concentration Metal Ion Concentration Spectrophotometer->Concentration Quantifies

Caption: Metal ion detection workflow using this compound.

Experimental Workflow for Pyrophosphate Detection in LAMP

pyrophosphate_detection cluster_reaction LAMP Reaction cluster_detection Colorimetric Detection dNTPs dNTPs Polymerase DNA Polymerase dNTPs->Polymerase Template DNA/RNA Template Template->Polymerase PPi Pyrophosphate (PPi) Polymerase->PPi Byproduct Amplicon Amplified DNA Polymerase->Amplicon Amplification PAPS_Mn This compound-Mn²⁺ Complex (Red) PPi->PAPS_Mn Initiates color change Mn_PPi Mn²⁺-PPi Complex PPi->Mn_PPi Sequesters Mn²⁺ Free_PAPS Free this compound (Yellow) PAPS_Mn->Free_PAPS Releases

References

An In-Depth Technical Guide to 5-Bromo-PAPS: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a sensitive colorimetric reagent. It is intended for researchers, scientists, and drug development professionals, detailing its historical development, synthesis process, chemical properties, and analytical applications.

Discovery and Historical Development

This compound was developed in the early 1980s to address the limitations of existing metal chelating agents.[1] It was specifically engineered as a water-soluble derivative of 5-Br-PADAP (2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol), which had poor aqueous solubility that limited its use in practical applications.[1] A significant breakthrough occurred in 1982 when Makino and colleagues introduced its use for determining serum zinc levels, creating a highly sensitive colorimetric method.[1][2] This innovation established this compound as a versatile and valuable chromogenic reagent in analytical chemistry.[1]

Chemical and Physical Properties

This compound is a reddish-brown crystalline powder.[3] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate[3][4]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[3][4]
Molecular Weight 537.34 g/mol [3][4]
CAS Number 158905-17-0 (dihydrate), 679787-08-7[3][5]
Appearance Reddish-brown crystalline powder[3]
Solubility Highly soluble in water, forming a clear, reddish-orange solution[3][5]
Storage Conditions 2-8 °C, protected from moisture and light[3]
Stability Stable for at least 12 months at 2-8°C[3][6]

Synthesis Process

The synthesis of this compound is a multi-step process that involves the creation of a diazonium salt followed by a coupling reaction.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This is typically achieved by reacting the aminopyridine with a nitrite source (e.g., sodium nitrite) in an acidic medium to form the corresponding diazonium salt.

  • Coupling Reaction: The freshly prepared diazonium salt is then coupled with the coupling agent, 5-[N-propyl-N-(3-sulfopropyl)amino]phenol. This azo coupling reaction forms the crude this compound molecule.

  • Purification: The final product is purified to remove unreacted starting materials and byproducts. Common purification methods include recrystallization or chromatography to yield the final product as a disodium salt dihydrate.

G cluster_synthesis Synthesis Workflow for this compound A Start: 5-bromo-2-aminopyridine B Diazotization (e.g., NaNO₂, H⁺) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Agent: 5-[N-propyl-N-(3-sulfopropyl)amino]phenol D->E F Crude this compound E->F G Purification (Recrystallization or Chromatography) F->G H Final Product: Purified this compound G->H

Synthesis workflow for this compound.

Mechanism of Action and Applications

This compound functions as a highly sensitive colorimetric reagent for a variety of metal ions, including zinc, copper, iron, nickel, and cobalt.[1][5][7]

Mechanism of Action

The core mechanism involves the formation of a stable coordination complex between the this compound molecule and a metal ion.[1][5] The pyridylazo group, along with other electron-donating groups in the molecule, coordinates with the metal ion.[1] This interaction alters the electronic structure of the chromophore, causing a significant shift in the maximum light absorption wavelength (λmax) and a visible color change.[5][7] For instance, the uncomplexed solution is typically yellow, while the zinc chelate is red, with a maximum absorbance at 552 nm.[5][7]

G cluster_mechanism Mechanism of Metal Ion Detection Metal Metal Ion (e.g., Zn²⁺) Complex Metal-PAPS Complex (Red Chelate) Metal->Complex Complexation Reaction (pH 7.5 - 9.5) PAPS This compound (Yellow Solution) PAPS->Complex Complexation Reaction (pH 7.5 - 9.5) Detection Spectrophotometric Detection at λmax (e.g., 552 nm for Zinc) Complex->Detection Causes Color Change

Ligand-metal ion coordination mechanism.

Key Applications

  • Analytical Chemistry: Primarily used for the quantitative colorimetric determination of metal ions in biological and environmental samples.[5]

  • Clinical Diagnostics: Employed in assays to measure serum levels of essential trace metals like zinc and copper.[5]

  • Biochemistry: Serves as a reagent for detecting pyrophosphate, a byproduct of nucleic acid amplification processes like Loop-Mediated Isothermal Amplification (LAMP).[5][8]

Experimental Protocols: Zinc Determination Assay

The following is a generalized protocol for the quantitative determination of zinc in biological samples using this compound.

Reagents and Materials:

  • Color Developer Solution (containing this compound in a buffered alkaline solution)

  • Zinc Calibrator (standard solution of known zinc concentration)

  • Purified water (for blank)

  • Sample (e.g., serum, plasma, tissue extract)

  • Microplate and microplate reader

Experimental Workflow: [9]

  • Sample Preparation:

    • Serum/Plasma: Remove any insoluble materials by centrifugation. Note: EDTA-plasma cannot be used as EDTA interferes with the assay.

    • Tissue Samples: Homogenize the tissue in a 5% Trichloroacetic acid (TCA) solution, incubate at 4-8°C, and centrifuge to collect the supernatant. The sample pH should be adjusted to between 2.0 and 8.0.

  • Assay Procedure (Microplate):

    • Bring all reagents to room temperature.

    • To individual wells of a microplate, add 230 µL of the Color Developer Solution.

    • Add 12 µL of the appropriate sample (Blank, Zinc Calibrator, or prepared sample) to each well.

    • Mix gently and incubate at room temperature for 5 minutes.

  • Data Acquisition:

    • Measure the optical density (absorbance) at 560 nm (main wavelength) and 700 nm (sub-wavelength for background correction).

  • Calculation:

    • The zinc concentration in the sample is calculated by comparing its absorbance to that of the Zinc Calibrator.

G cluster_workflow Experimental Workflow for Zinc Assay P1 Sample Preparation (e.g., Centrifugation, TCA extraction) P4 Add Sample/Calibrator/Blank (12 µL) to Wells P1->P4 P2 Reagent Preparation (Bring to Room Temperature) P3 Pipette Color Developer (230 µL) into Microplate Wells P2->P3 P3->P4 P5 Mix and Incubate (5 minutes at Room Temp) P4->P5 P6 Measure Absorbance (OD at 560 nm and 700 nm) P5->P6 P7 Calculate Zinc Concentration P6->P7

Workflow for a this compound based zinc assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound.

ParameterValueMetal IonConditionsReference
Maximum Absorbance (λmax) 552 nmZinc (Zn²⁺)pH 7.5 - 9.5[2][5]
Molar Absorptivity (ε) 1.33 x 10⁵ L·mol⁻¹·cm⁻¹Zinc (Zn²⁺)pH 7.5 - 9.5[2]
Recommended Reagent Concentration 10 to 500 µM in reaction solutionGeneral-[10]
Pyrophosphate Detection Limit 0.075 µmol/LIron (Fe³⁺)Enzymatic assay[8]

References

5-Bromo-PAPS CAS number and molecular weight information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 5-Bromo-PAPS, a chromogenic agent widely utilized by researchers, scientists, and drug development professionals for the quantitative analysis of various metal ions.

Core Compound Information

This compound, with the full chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble pyridylazo dye. It is primarily recognized for its ability to form stable, colored complexes with a range of divalent metal ions, making it an invaluable tool in spectrophotometric analysis. The compound exists in both anhydrous and dihydrate forms, which is important to consider for accurate preparation of standard solutions.

Physicochemical Data

For clarity and ease of comparison, the key quantitative data for both the anhydrous and dihydrate forms of this compound are summarized below.

PropertyThis compound (Anhydrous)This compound (Dihydrate)
CAS Number 158905-17-0 (commonly used)679787-08-7 (frequently cited)
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄SC₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1]
Molecular Weight 501.30 g/mol [2]537.34 g/mol [1]
Appearance Reddish-brown crystalline powderReddish-brown crystalline powder
Solubility Water solubleWater soluble

Note on CAS Numbers: There is some inconsistency in the assignment of CAS numbers in the literature and by suppliers. Researchers should verify the specific form of this compound they are using.

Applications in Analyte Quantification

The primary application of this compound is in the colorimetric determination of metal ions and other analytes. The underlying principle involves a chelation reaction where this compound forms a colored complex with the target analyte. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the analyte in the sample.

Zinc Determination

The most well-documented application of this compound is for the quantification of zinc. This method is noted for its high sensitivity and is suitable for various biological samples.

This protocol is adapted from commercially available zinc assay kits that utilize the this compound method.

1. Reagent Preparation:

  • Working Reagent: Prepare a working solution by mixing a buffer solution (R-1) and a chelate color solution (R-2) containing this compound. The exact concentrations and volumes will depend on the specific kit manufacturer's instructions. A typical ratio might be 230 µL of R-1 to 5 µL of R-2 per sample.

  • Standard Solution: A zinc standard of a known concentration (e.g., 200 µg/dL) is required for calibration.

  • Blank: Use distilled water as a blank.

2. Sample Preparation:

  • Serum/Plasma: Remove any insoluble materials by centrifugation or filtration. Note that EDTA-plasma is not suitable for this assay.

  • Urine/Biological Fluids: Acidify the sample by adding 6M HCl to adjust the pH to 2.0-3.0. Centrifuge to remove any precipitate and use the supernatant for the assay.

  • Tissue Homogenates: Precipitate proteins by adding 5% trichloroacetic acid (TCA). After incubation and centrifugation, the supernatant can be used. The sample pH should be between 2 and 8.

3. Assay Procedure:

  • Pipette 12 µL of the blank, standard, or sample into individual wells of a 96-well microplate.

  • Add 230 µL of the prepared Working Reagent to each well.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm using a microplate reader. A reference wavelength of 700 nm can also be used.

4. Calculation:

  • Calculate the change in absorbance (ΔOD) for the standard and the sample by subtracting the absorbance of the blank.

  • The concentration of zinc in the sample can be calculated using the following formula: Zinc Concentration (µg/dL) = (ΔOD_Sample / ΔOD_Standard) x Concentration_Standard

zinc_assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Working Reagent & Standards add_samples Pipette Blank, Standards, & Samples to Plate sample_prep Prepare Samples (Serum, Urine, etc.) add_reagent Add Working Reagent add_samples->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure_abs Measure Absorbance at 560 nm incubate->measure_abs calculate Calculate Zinc Concentration measure_abs->calculate

Caption: Workflow for the colorimetric determination of zinc using this compound.

Determination of Other Metal Ions

This compound is also reported to be a suitable reagent for the quantification of other metal ions, including copper, iron, cobalt, and nickel. However, detailed, standardized protocols for these applications are less commonly available in the public domain compared to the zinc assay. The general principle of complex formation and spectrophotometric measurement remains the same, but the optimal pH, wavelength of maximum absorbance, and potential interfering ions may vary for each metal. For the simultaneous determination of cobalt and nickel, a related compound, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), has been used in derivative spectrophotometric methods.

Pyrophosphate Assay

This compound can be used in an indirect method for the determination of pyrophosphate (PPi). This assay is based on the strong chelation of a metal ion by PPi. In the presence of PPi, the metal ion is sequestered and unavailable to react with this compound, leading to a decrease in the colorimetric signal. This method can be applied to measure the activity of enzymes that produce pyrophosphate, such as in polymerase chain reactions (PCR). Detailed, standardized protocols for this specific application are not widely published.

Chemical Synthesis

  • Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This reaction, typically carried out in an acidic medium at low temperatures, converts the primary amino group into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol. This electrophilic substitution reaction forms the azo bond (-N=N-) that links the two aromatic rings, creating the this compound molecule.

  • Purification: The final product is purified, often through recrystallization or chromatography, to yield the disodium salt, which may be in its anhydrous or dihydrate form.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical reagent for the quantification of metal ions and other molecules. It is not known to be involved in or modulate biological signaling pathways directly. Its utility in biological and clinical research stems from its ability to accurately measure the concentration of biologically important metal ions.

The fundamental logical relationship in the application of this compound is the chelation reaction with a metal ion, leading to a measurable color change.

chelation_reaction cluster_reactants Reactants cluster_product Product cluster_measurement Measurement paps This compound (Colorless/Faintly Colored) complex This compound-Metal Complex (Intensely Colored) metal Divalent Metal Ion (e.g., Zn²⁺) absorbance Measure Absorbance at Specific Wavelength complex->absorbance

Caption: Chelation reaction of this compound with a divalent metal ion.

References

Preliminary Investigation of 5-Bromo-PAPS for Novel Analyte Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive colorimetric reagent, and its application in the detection of various analytes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical sciences who are interested in leveraging this versatile compound for novel analyte quantification.

Introduction to this compound

This compound is a water-soluble pyridylazo dye that functions as a sensitive chromogenic reagent.[2][3] It is a derivative of 5-Bromo-PADAP and is primarily utilized for the colorimetric determination of a range of metal ions.[2][4] The fundamental principle of its action lies in its ability to form stable, colored coordination complexes with metal ions, leading to a measurable change in the solution's absorbance.[1][3] This property makes it a valuable tool in various analytical and biochemical applications, including the quantification of metal ions in biological and environmental samples.[1][2]

Principle of Analyte Detection

The detection mechanism of this compound is based on the formation of a chelate complex with the target analyte, typically a divalent metal ion. This complexation event alters the electronic structure of the this compound molecule, resulting in a shift in its maximum absorbance wavelength (λmax) to a longer wavelength, which is perceived as a distinct color change.[3] For instance, a solution of this compound is typically yellow, while its complex with zinc is red.[3] By measuring the absorbance of the solution at the λmax of the complex, the concentration of the analyte can be accurately determined using spectrophotometry.[1]

Applications in Analyte Detection

This compound has demonstrated utility in the detection of a variety of analytes:

  • Metal Ions: It is most prominently used for the detection of zinc.[1][4] Additionally, it can be employed to quantify other metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), cobalt (Co²⁺), platinum (Pt²⁺), ruthenium (Ru²⁺), and rhodium (Rh²⁺).[3][4]

  • Inorganic Pyrophosphate (PPi): this compound can be used for the indirect detection of pyrophosphate, a byproduct of nucleic acid amplification.[5] This method involves a coupled enzymatic reaction where PPi is used to generate hydrogen peroxide, which then oxidizes Fe(II) to Fe(III). This compound subsequently forms a colored complex with the resulting Fe(III).[5]

  • Hydrogen Peroxide: A this compound-Titanium complex can be utilized for the detection of hydrogen peroxide.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of this compound for the detection of various analytes.

Analyteλmax of ComplexMolar Absorptivity (ε)Detection LimitNotes
Zinc (Zn²⁺)552 nm[1][4]1.33 x 10⁵ M⁻¹cm⁻¹[4]Not SpecifiedForms a red chelate at pH 7.5-9.5.[1][4]
Pyrophosphate (PPi)Not SpecifiedNot Specified0.075 µmol/L[5]Indirect detection via Fe(III) complexation.[5]
Chromium (Cr³⁺/Cr⁶⁺)580 nm2.64 x 10⁴ M⁻¹cm⁻¹[6]Not SpecifiedUsing the related compound 5-Br-PADAP.[6]

Experimental Protocols

General Protocol for Metal Ion Detection

This protocol outlines the general steps for the colorimetric determination of a metal ion using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water. The concentration will depend on the specific application and the expected analyte concentration.

    • Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., pH 7.5-9.5 for zinc detection).[1][4]

    • Prepare standard solutions of the target metal ion of known concentrations.

  • Assay Procedure:

    • To a series of test tubes or wells of a microplate, add a fixed volume of the sample or standard solution.

    • Add the buffer solution to each tube/well.

    • Add the this compound solution to initiate the color-forming reaction.

    • Incubate the mixture for a sufficient time to allow for complete complex formation.

  • Data Acquisition:

    • Measure the absorbance of each solution at the predetermined λmax of the metal-5-Bromo-PAPS complex using a spectrophotometer or microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.

    • Determine the concentration of the metal ion in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol for Indirect Detection of Pyrophosphate

This protocol is based on the method described for detecting pyrophosphate as a byproduct of nucleic acid amplification.[5]

  • Reagent Preparation:

    • Reagent 1: A solution containing Fe(II) ions.

    • Reagent 2: A solution containing this compound and enzymes to catalyze the conversion of pyrophosphate to hydrogen peroxide.

  • Assay Procedure:

    • To the sample containing pyrophosphate (e.g., from a LAMP reaction), add Reagent 1.

    • Incubate to allow for the enzymatic reactions to produce hydrogen peroxide, which then oxidizes Fe(II) to Fe(III).

    • Add Reagent 2 to the mixture. The this compound will form a colored complex with the generated Fe(III).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting solution at the λmax of the Fe(III)-5-Bromo-PAPS complex.

    • The concentration of pyrophosphate is proportional to the measured absorbance.

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Metal Ion Detection with this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard (Containing Metal Ion) Mix Mix Sample, Buffer, and this compound Sample->Mix Buffer Buffer Solution (e.g., pH 7.5-9.5) Buffer->Mix Reagent This compound Solution Reagent->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calculate Calculate Concentration (vs. Standard Curve) Measure->Calculate

Caption: Experimental workflow for metal ion detection.

G Chemical Principle of Metal Ion Detection by this compound cluster_reactants Reactants cluster_product Product PAPS This compound (Yellow Solution) Complex [M(this compound)₂] Complex (Colored Solution, e.g., Red) PAPS->Complex + Metal Metal Ion (M²⁺) (e.g., Zn²⁺) Metal->Complex Chelation

Caption: this compound metal ion complexation.

G Indirect Detection of Pyrophosphate (PPi) using this compound PPi Pyrophosphate (PPi) (from Nucleic Acid Amplification) Enzyme1 Enzymatic Reaction PPi->Enzyme1 H2O2 Hydrogen Peroxide (H₂O₂) Enzyme1->H2O2 Fe3 Fe(III) H2O2->Fe3 Oxidation Fe2 Fe(II) Fe2->Fe3 Complex [Fe(III)-5-Bromo-PAPS] Complex (Colored Product) Fe3->Complex PAPS This compound PAPS->Complex Detection Spectrophotometric Detection Complex->Detection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Bromo-PAPS as a Zinc Indicator in Biological Systems

This technical guide provides a comprehensive overview of this compound, a sensitive colorimetric indicator for the detection and quantification of zinc in biological systems. The guide details the indicator's mechanism of action, key quantitative data, experimental protocols, and its applications.

Introduction to this compound

This compound, with the full chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble pyridylazo dye that has gained prominence as a highly sensitive chromogenic reagent for zinc determination.[1] Its water solubility makes it particularly suitable for use in aqueous biological samples.[2]

Mechanism of Action

This compound functions as a metallochromic indicator. In the presence of zinc ions (Zn²⁺) at an alkaline pH (typically between 7.5 and 9.8), the this compound molecule forms a stable, deeply colored red chelate complex.[1][7] This complex formation is driven by the coordination of the zinc ion with the azo group and other electron-donating groups within the this compound structure. This interaction alters the electronic configuration of the chromophore, leading to a significant shift in its light absorption properties. The intensity of the resulting red color is directly proportional to the concentration of zinc in the sample and can be quantified spectrophotometrically.[7]

Below is a diagram illustrating the principle of the colorimetric assay.

G Principle of this compound Zinc Assay cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection Biological_Sample Biological Sample (e.g., serum, cell lysate) Reaction_Mixture Incubation (forms Zn²⁺-5-Bromo-PAPS complex) Biological_Sample->Reaction_Mixture 5_Bromo_PAPS This compound Reagent (in alkaline buffer) 5_Bromo_PAPS->Reaction_Mixture Spectrophotometer Spectrophotometric Reading (Absorbance at ~560 nm) Reaction_Mixture->Spectrophotometer

Principle of the this compound colorimetric zinc assay.

Quantitative Data

ParameterValueReference(s)
Chemical Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1]
Molecular Weight 537.34 g/mol [1]
Optimal pH Range 7.5 - 9.8[1][7]
Absorbance Maximum (λmax) of Zn²⁺ Complex 552 - 560 nm[1]
Molar Absorptivity (ε) of Zn²⁺ Complex ~130,000 L·mol⁻¹·cm⁻¹[2]
Assay Range 4 - 2000 µg/dL[7]
Lower Detection Limit ~4 µg/dL[7]

Selectivity and Interference

While this compound is highly sensitive to zinc, it can also form complexes with other divalent metal ions, which can interfere with accurate zinc quantification.[1] The most common interfering ions in biological samples are iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). To enhance the selectivity of the assay for zinc, masking agents are typically included in the reagent formulation.

Interfering IonMasking AgentTypical ConcentrationReference(s)
Iron (Fe²⁺/Fe³⁺)Sodium Citrate1.0 - 8.0%[8]
Copper (Cu²⁺)Salicylaldoxime0.005 - 0.5%[8]
Various MetalsEDTA(Note: EDTA strongly interferes and should be avoided in sample preparation)[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in determining zinc concentrations in biological samples.

Preparation of Reagents (Non-Kit Based)

This protocol is adapted from publicly available information and provides a foundation for creating a custom zinc assay.

Reagent 1: Alkaline Buffer

  • Composition: 200 mmol/L Bicarbonate buffer, pH 9.8

  • Preparation: Dissolve the appropriate amount of sodium bicarbonate in distilled water, adjust the pH to 9.8 with NaOH, and bring to the final volume.

Reagent 2: this compound Stock Solution

  • Composition: 0.02 mmol/L this compound

  • Preparation: Dissolve the appropriate amount of this compound powder in the alkaline buffer.

Reagent 3: Masking Agent Solution

  • Composition: 170 mmol/L Sodium Citrate, 4 mmol/L Dimethylglyoxime in alkaline buffer.

  • Preparation: Dissolve sodium citrate and dimethylglyoxime in the alkaline buffer.

Working Reagent:

  • Mix the above reagents in a defined ratio. For example, a formulation could consist of a majority of the masking agent solution mixed with a smaller volume of the this compound stock solution.[7]

General Assay Protocol for Serum/Plasma

This protocol is a generalized procedure based on common commercial assay kits.

G General Workflow for Serum/Plasma Zinc Assay Start Start Sample_Prep Prepare Samples: - Serum/Plasma - Zinc Standard - Blank (Water) Start->Sample_Prep Dispense_Reagent Dispense 1000 µL of Working Reagent into cuvettes Sample_Prep->Dispense_Reagent Add_Sample Add 50 µL of Sample, Standard, or Blank to respective cuvettes Dispense_Reagent->Add_Sample Incubate Mix and Incubate: - 10 min at 25°C or - 5 min at 37°C Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 560 nm against the reagent blank Incubate->Measure_Absorbance Calculate Calculate Zinc Concentration Measure_Absorbance->Calculate End End Calculate->End

Workflow for zinc determination in serum or plasma.
  • Sample Preparation: Prepare serum or plasma samples. Ensure samples are not hemolyzed. Avoid using EDTA as an anticoagulant.[6][7]

  • Assay Setup: In a microplate or cuvettes, prepare a blank (distilled water), a zinc standard of known concentration, and the biological samples.

  • Reagent Addition: Add the this compound working reagent to each well or cuvette.

  • Sample Addition: Add a small volume of the blank, standard, or sample to the corresponding wells/cuvettes.

  • Incubation: Mix gently and incubate at room temperature (e.g., 25°C) for 5-10 minutes or at 37°C for 5 minutes.[3][7]

  • Measurement: Measure the absorbance at approximately 560 nm using a spectrophotometer or microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Calculate the zinc concentration in the samples based on the absorbance of the known standard.

Protocol for Cell Lysates and Tissue Extracts
  • Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Acidification (Optional): To release protein-bound zinc, add a small amount of 6M HCl to adjust the pH to 2.0-3.0.[6]

  • Centrifugation: Centrifuge the homogenate to remove insoluble debris (e.g., 6,000 rpm for 15 minutes).[6]

  • Assay: Use the resulting supernatant as the sample in the general assay protocol described above.

Application in Biological Systems and Signaling Pathways

The primary and well-established application of this compound is the quantification of total or extracellular zinc in biological fluids. Its use for monitoring dynamic changes in intracellular zinc, particularly in the context of cell signaling, is not well-documented in the available literature.

However, zinc is a known modulator of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Zinc can influence the activity of kinases and phosphatases that are central to this cascade. Conceptually, a zinc indicator could be used to investigate the role of zinc fluxes in the activation or modulation of the MAPK pathway upon stimulation by growth factors or stress.

The following diagram illustrates a conceptual model of where a zinc indicator could be employed in the MAPK/ERK pathway. It is important to emphasize that this represents a potential application and is not based on published studies specifically using this compound for this purpose.

G Conceptual Role of a Zinc Indicator in the MAPK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Zinc_Indicator Hypothetical Measurement Point: Intracellular Zinc Flux measured by a zinc indicator RTK->Zinc_Indicator Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Conceptual use of a zinc indicator in the MAPK/ERK pathway.

Conclusion

This compound is a robust and highly sensitive colorimetric indicator for the quantification of zinc in a wide range of biological samples. Its water solubility and the simplicity of the assay make it a valuable tool for researchers in various fields. While its application has been predominantly in the measurement of static zinc levels, its high sensitivity suggests potential for adaptation to other experimental contexts. Future work may explore its utility in monitoring zinc dynamics in cellular processes, provided that challenges related to intracellular delivery and calibration can be addressed. The lack of a published dissociation constant remains a key area for further investigation to fully characterize its binding properties.

References

5-Bromo-PAPS: A Technical Guide to Water Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the water solubility and solvent compatibility of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol). This document includes quantitative solubility data, detailed experimental protocols, and visualizations of key processes to support its application in research and development.

Core Properties of this compound

This compound is a highly sensitive and water-soluble chromogenic reagent, primarily utilized in the spectrophotometric determination of various metal ions, most notably zinc. Its enhanced water solubility, a key feature for its utility in aqueous biological and environmental samples, is conferred by the presence of a sulfonate group in its molecular structure. This property allows for direct assays in aqueous solutions without the need for organic solvents.

Quantitative Solubility Data

SolventSolubilityAppearance in Solution
Water50 g / 100 mLClear, reddish-orange[1]
DMSOData not readily availableTo be determined experimentally
EthanolData not readily availableTo be determined experimentally

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

For solvents where solubility data is not available, the following "shake-flask" method is recommended as a standard protocol to determine the thermodynamic solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound, solid

  • Solvent of interest (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Spectrophotometer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the solvent of interest to the vial.

  • Securely cap the vial and place it in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A 24-hour incubation is generally recommended.

  • After incubation, allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the clear supernatant with the same solvent.

  • Measure the absorbance of the dilutions using a spectrophotometer at the λmax of this compound in that solvent.

  • Prepare a standard curve of this compound of known concentrations in the same solvent and measure their absorbances.

  • Calculate the concentration of this compound in the saturated supernatant by comparing its absorbance to the standard curve. This concentration represents the solubility.

Protocol for Spectrophotometric Determination of Zinc using this compound

This protocol is adapted from the highly sensitive colorimetric method for serum zinc determination.

Objective: To quantify the concentration of zinc in an aqueous sample using this compound.

Materials:

  • This compound solution (e.g., 0.05 mmol/L in a suitable buffer)

  • Borate buffer (pH 9.5)

  • Zinc standard solutions of known concentrations

  • Sample containing an unknown concentration of zinc

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare a coloring reagent solution containing this compound in a borate buffer at pH 9.5. Other components, such as masking agents for interfering ions (e.g., sodium citrate for iron), may be included depending on the sample matrix.

  • Sample Preparation: Prepare the unknown sample. For biological samples like serum, deproteinization may be necessary.

  • Reaction: In a cuvette, mix a specific volume of the sample (or standard) with a larger volume of the this compound coloring reagent solution. A typical ratio is 1 part sample to 60 parts reagent.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 5 to 10 minutes, for the color to develop fully.

  • Measurement: Measure the absorbance of the solution at 552-560 nm against a reagent blank (a solution containing the coloring reagent but no zinc).

  • Quantification: Create a calibration curve by plotting the absorbance of the zinc standard solutions against their known concentrations. Determine the zinc concentration in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the key chemical interaction and a general experimental workflow involving this compound.

G cluster_reactants Reactants cluster_product Product This compound This compound Colored Chelate Complex Colored Chelate Complex This compound->Colored Chelate Complex Forms complex with Zn2+ Zn2+ Zn2+->Colored Chelate Complex

Chelation of Zinc by this compound.

G start Start reagent_prep Prepare this compound Coloring Reagent (pH 9.5) start->reagent_prep sample_prep Prepare Zinc Standard and Unknown Sample start->sample_prep mixing Mix Sample/Standard with Coloring Reagent reagent_prep->mixing sample_prep->mixing incubation Incubate at Room Temperature (5-10 minutes) mixing->incubation measurement Measure Absorbance at 552-560 nm incubation->measurement analysis Generate Standard Curve and Quantify Zinc measurement->analysis end End analysis->end

Workflow for Zinc Determination.

References

Methodological & Application

Application Notes: Colorimetric Detection of Copper Ions Using 5-Bromo-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of copper ions (Cu²⁺) is crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Copper is an essential trace element but can be toxic at elevated concentrations. 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a water-soluble, highly sensitive chromogenic reagent that forms a stable, colored complex with several metal ions.[1] This application note provides a detailed protocol for the colorimetric determination of Cu²⁺ in aqueous samples using this compound.

Principle of the Method

The assay is based on the formation of a stable colored complex between this compound and copper ions in a buffered aqueous solution. The resulting change in absorbance is directly proportional to the concentration of copper ions in the sample. The absorbance of the complex is measured spectrophotometrically at its maximum absorption wavelength (λmax).

G cluster_reaction Chelation Reaction cluster_detection Spectrophotometric Detection 5_Bromo_PAPS This compound (Colorless/Pale Yellow) Complex Cu²⁺-5-Bromo-PAPS Complex (Colored) 5_Bromo_PAPS->Complex + Cu²⁺ Cu2_ion Copper Ion (Cu²⁺) Cu2_ion->Complex Spectrophotometer Spectrophotometer Complex->Spectrophotometer Measurement Absorbance Absorbance Measurement (at λmax) Spectrophotometer->Absorbance Concentration Copper Concentration (Proportional to Absorbance) Absorbance->Concentration

Caption: Signaling pathway of copper ion detection using this compound.

Materials and Reagents

  • This compound reagent

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or a certified copper standard solution

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Deionized water

  • Spectrophotometer (UV-Vis)

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • 96-well microplates (optional, for high-throughput analysis)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in deionized water to obtain a final concentration of 1 mM. Store in a dark bottle at 4°C.

  • Copper Standard Stock Solution (10 mM): Dissolve an accurately weighed amount of CuSO₄·5H₂O in deionized water to prepare a 10 mM stock solution.

  • Working Copper Standards: Prepare a series of working standards by diluting the copper standard stock solution with deionized water to the desired concentrations (e.g., 0-100 µM).

  • Buffer Solution (0.1 M, pH 8.0): Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0 using HCl or NaOH.

Determination of Optimal Wavelength (λmax)
  • To a microcuvette or well of a microplate, add a known concentration of copper standard (e.g., 50 µM).

  • Add the this compound solution.

  • Add the buffer solution to maintain the pH.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Scan the absorbance spectrum of the resulting colored solution from 400 nm to 700 nm using a spectrophotometer.

  • The wavelength at which the maximum absorbance is observed is the λmax for the Cu²⁺-5-Bromo-PAPS complex.

Assay Protocol for Copper Ion Detection
  • Pipette a specific volume of the sample or copper standard into a cuvette or microplate well.

  • Add the buffer solution.

  • Add the this compound solution to initiate the colorimetric reaction.

  • Mix gently and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for complete complex formation.

  • Measure the absorbance at the predetermined λmax.

  • Use a reagent blank (containing all components except the copper standard/sample) to zero the spectrophotometer.

G Start Start Reagent_Prep Prepare Reagents: - this compound Solution - Copper Standards - Buffer Solution Start->Reagent_Prep Sample_Prep Prepare Samples and Standards Reagent_Prep->Sample_Prep Reaction_Setup To Cuvette/Well: - Add Sample/Standard - Add Buffer - Add this compound Sample_Prep->Reaction_Setup Incubation Incubate at RT (e.g., 10 min) Reaction_Setup->Incubation Measurement Measure Absorbance at λmax Incubation->Measurement Data_Analysis Analyze Data: - Plot Calibration Curve - Determine Sample [Cu²⁺] Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for copper ion detection.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the absorbance values of the working copper standards against their corresponding concentrations. The relationship should be linear within a certain range.

Analytical Performance Characteristics

The following table summarizes the key analytical parameters that should be determined when validating this assay in a specific laboratory setting.

ParameterDescriptionTypical Expected Value
λmax Wavelength of maximum absorbance of the Cu²⁺-5-Bromo-PAPS complex.~550-580 nm
Linear Range The concentration range over which the absorbance is directly proportional to the copper ion concentration.To be determined experimentally.
Limit of Detection (LOD) The lowest concentration of copper ions that can be reliably detected.To be determined experimentally (e.g., 3 x standard deviation of the blank / slope of the calibration curve).
Limit of Quantification (LOQ) The lowest concentration of copper ions that can be quantitatively measured with acceptable precision and accuracy.To be determined experimentally (e.g., 10 x standard deviation of the blank / slope of the calibration curve).
Molar Absorptivity (ε) A measure of how strongly the Cu²⁺-5-Bromo-PAPS complex absorbs light at a particular wavelength.To be determined from the slope of the calibration curve (in L·mol⁻¹·cm⁻¹).
Selectivity The ability of the method to determine copper ions in the presence of other potentially interfering ions.To be evaluated by testing the response to other metal ions (e.g., Zn²⁺, Fe²⁺, Ni²⁺, Co²⁺).[1]
Precision The closeness of agreement between independent test results obtained under stipulated conditions (intra-assay and inter-assay variability).To be expressed as the relative standard deviation (%RSD).
Accuracy The closeness of the agreement between the measured value and a true or accepted reference value.To be determined by spike and recovery studies in the sample matrix.

Interference Studies

The selectivity of the this compound reagent for copper ions should be assessed in the presence of other common metal ions. While this compound is known to react with other metal ions such as Zn(II), Fe(II), Ni(II), and Co(II), the use of masking agents or adjustment of pH can improve selectivity for copper.[1] For instance, in the determination of zinc, 2-mercaptobenzothiazole or dithiocarboxysarcosine can be used to mask copper ions.[1] For a copper-specific assay, the potential interference from these ions should be systematically evaluated.

Conclusion

The use of this compound provides a simple, rapid, and sensitive method for the colorimetric detection of copper ions. The detailed protocols and validation parameters outlined in this application note will enable researchers, scientists, and drug development professionals to effectively implement and validate this assay for their specific applications. Proper validation of the method in the laboratory, including the determination of the analytical performance characteristics, is essential for obtaining accurate and reliable results.

References

Measuring Serum Zinc: A Detailed Guide Using the 5-Bromo-PAPS Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive, step-by-step guide for the quantitative determination of zinc in serum samples using the 5-Bromo-PAPS colorimetric method. This method is suitable for researchers, scientists, and drug development professionals who require a reliable and sensitive assay for zinc measurement. The protocol is designed to be adaptable for use with standard laboratory equipment.

Introduction

Zinc is an essential trace element crucial for numerous physiological processes, including enzymatic activity, immune function, and protein synthesis. Accurate measurement of serum zinc levels is vital for diagnosing and monitoring various health conditions. The this compound method offers a sensitive and straightforward approach for this purpose.

Principle of the Method

The assay is based on the reaction of zinc ions with the chromogenic agent 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) in an alkaline buffer. This reaction forms a stable, colored chelate complex. The intensity of the color, which is directly proportional to the zinc concentration in the sample, is measured spectrophotometrically at approximately 560 nm.[1][2][3]

Materials and Reagents

  • This compound reagent

  • Zinc standards (e.g., 100 µg/dL and 200 µg/dL)

  • Bicarbonate buffer (pH 9.8)[1][3]

  • Sodium citrate[1][3]

  • Dimethylglyoxime[1][3]

  • Deionized water

  • Micropipettes and tips

  • Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm

  • Test tubes or microplates

  • Trace element-free sample collection tubes[1]

Experimental Protocols

Reagent Preparation
  • Color Reagent: Prepare a working solution containing this compound, bicarbonate buffer, sodium citrate, and dimethylglyoxime. The precise concentrations can be optimized, but a typical formulation includes 0.02-0.03 mmol/L 5-Br-PAPS in a bicarbonate buffer (pH 9.8).[1][3] Commercial kits often provide a ready-to-use reagent.

  • Zinc Standards: Prepare a series of zinc standards by diluting a stock solution with deionized water to cover the expected physiological range of serum zinc.

  • Blank: Use deionized water as the blank.

Sample Preparation
  • Serum Collection: Collect whole blood in trace element-free tubes.

  • Clotting and Centrifugation: Allow the blood to clot at room temperature. Centrifuge at 3000 rpm for 10-15 minutes to separate the serum.[1]

  • Serum Separation: Carefully aspirate the serum and transfer it to a clean, trace element-free tube. Avoid hemolysis, as it can affect the results.[1]

  • Sample Stability: Serum samples are stable for up to 7 days when stored at 2-8°C.[1]

  • Deproteinization (if necessary): While many modern this compound methods are direct assays that do not require deproteinization, for samples with high protein or lipid content, a deproteinization step with trichloroacetic acid (TCA) may be necessary.[2][4]

Assay Procedure
  • Pipetting: Pipette the blank, standards, and serum samples into appropriately labeled test tubes or microplate wells. A typical sample volume is 12-50 µL.[2][5]

  • Reagent Addition: Add the color reagent to each tube or well. A common sample-to-reagent ratio is 1:20.[5]

  • Incubation: Mix the contents thoroughly and incubate at room temperature (20-25°C) for 5-10 minutes or at 37°C for 5 minutes.[1][2][5] The color is typically stable for at least 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of the blank, standards, and samples at 560 nm using a spectrophotometer or microplate reader.[1][2] Some protocols recommend a secondary wavelength of 700 nm for background correction.[2]

Data Analysis
  • Blank Correction: Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

  • Standard Curve: Plot a standard curve of the blank-corrected absorbance values of the zinc standards against their known concentrations.

  • Concentration Calculation: Determine the zinc concentration in the serum samples by interpolating their absorbance values on the standard curve. The concentration can be calculated using the following formula:

    Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[5]

Data Presentation

ParameterValueReference
Molar Absorptivity 130,000 L mol⁻¹ cm⁻¹[6][7][8]
Wavelength (λmax) 552-560 nm[1][9]
pH 9.8[1][3]
Linearity Up to 400 µg/dL (61.2 µmol/L)[1][5]
Within-run CV < 4%[6][7]
Between-run CV < 5%[6][7]
Serum Reference Range (Male) 72.6 - 127 µg/dL (11.1 - 19.5 µmol/L)[3]
Serum Reference Range (Female) 70.6 - 114 µg/dL (10.7 - 17.5 µmol/L)[3]

Visualizations

G cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (Trace Element-Free Tube) Clot Clotting & Centrifugation Blood->Clot Serum Serum Separation Clot->Serum Pipette Pipette Serum, Standards, Blank Serum->Pipette AddReagent Add this compound Reagent Pipette->AddReagent Incubate Incubate (e.g., 5 min at 37°C) AddReagent->Incubate Read Measure Absorbance at 560 nm Incubate->Read BlankCorrect Blank Correction Read->BlankCorrect StdCurve Generate Standard Curve BlankCorrect->StdCurve Calculate Calculate Zinc Concentration StdCurve->Calculate

Caption: Experimental workflow for serum zinc measurement.

G cluster_reaction Colorimetric Reaction cluster_detection Spectrophotometric Detection Zinc Serum Zinc (Zn²⁺) Complex Zinc-5-Bromo-PAPS Complex (Red-Colored) Zinc->Complex + this compound (Alkaline pH) PAPS This compound (Colorless Reagent) Spectro Measure Absorbance at 560 nm Complex->Spectro Concentration [Zinc] ∝ Absorbance Spectro->Concentration

Caption: Principle of the this compound zinc assay.

Troubleshooting

  • High background absorbance: This may be due to contamination of glassware or reagents with zinc. Ensure all materials are trace element-free.

  • Low sensitivity: Check the integrity of the this compound reagent and the accuracy of the spectrophotometer.

  • Inconsistent results: Ensure accurate pipetting and consistent incubation times and temperatures. Hemolysis of samples can also lead to variability.

Conclusion

The this compound method provides a robust and sensitive platform for the determination of serum zinc concentrations. By following this detailed protocol, researchers can obtain accurate and reproducible results, facilitating a better understanding of the role of zinc in health and disease.

References

Application Notes and Protocols for 5-Bromo-PAPS in Loop-Mediated Isothermal Amplification (LAMP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) as a colorimetric indicator in loop-mediated isothermal amplification (LAMP) assays. This metallochromic dye offers a distinct advantage over pH-dependent indicators by providing a clear, high-contrast visual readout that is independent of sample buffer composition.

Introduction to this compound in LAMP

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique known for its rapidity, specificity, and operation at a constant temperature. Visual detection of LAMP products is crucial for its application in point-of-care and field settings. This compound has emerged as a superior colorimetric indicator for LAMP assays. It forms a colored complex with divalent metal ions, such as zinc (Zn²⁺) or manganese (Mn²⁺). During the LAMP reaction, the abundant generation of pyrophosphate (PPi) as a byproduct chelates these metal ions from the this compound complex, resulting in a distinct color change. This detection method circumvents the limitations of pH-based dyes, which can be susceptible to false results due to variations in sample pH.

Mechanism of Action

The colorimetric detection of LAMP amplification using this compound is based on a metal ion competition reaction.

  • Initial State (Negative Reaction): In the LAMP master mix, this compound is complexed with a specific metal ion (either Zn²⁺ or Mn²⁺). The this compound/metal ion complex imparts a specific color to the solution (e.g., magenta for Zn²⁺, red for Mn²⁺).

  • Amplification (Positive Reaction): Upon successful amplification of the target nucleic acid, a large quantity of pyrophosphate (PPi) is generated.

  • Color Change: Pyrophosphate has a high affinity for the metal ions and competitively chelates them, displacing them from the this compound dye. This displacement causes the dye to revert to its unbound state, resulting in a significant and easily observable color change (e.g., to yellow or orange).

This mechanism is independent of the proton generation that pH-based indicators rely on, making the this compound system more robust and reliable.[1][2]

cluster_0 Initial State (No Amplification) cluster_1 Positive LAMP Reaction cluster_2 Color Change (Detection) This compound This compound Complex This compound-Metal Complex (Colored) This compound->Complex Metal_Ion Metal Ion (Zn²⁺ or Mn²⁺) Metal_Ion->Complex Free_PAPS Free this compound (Different Color) Complex->Free_PAPS PPi displaces Metal Ion Metal_PPi Metal-PPi Complex Complex->Metal_PPi PPi chelates Metal Ion Pyrophosphate Pyrophosphate (PPi) (from dNTPs) LAMP LAMP Amplification LAMP->Pyrophosphate dNTPs dNTPs dNTPs->LAMP

Figure 1: Signaling pathway of this compound in LAMP assays.

Quantitative Data Summary

The performance of this compound-based LAMP assays has been demonstrated in various studies. The following tables summarize key quantitative data for both Zn²⁺ and Mn²⁺-based systems.

ParameterZn²⁺ / this compound SystemReference
Limit of Detection (LOD) 5-10 copies of viral RNA per reaction[1]
Reaction Time ~20-40 minutes for low copy number detection[1]
Color Change Magenta to Yellow/Orange[1][2]
Key Advantages High sensitivity, robust against pH variations[1]
ParameterMn²⁺ / this compound SystemReference
Limit of Detection (LOD) Approx. 10 copies of viral RNA per reaction[3]
Reaction Time ~40 minutes[3]
Color Change Red to Yellow[3]
Key Advantages Clear colorimetric readout, minimal reaction inhibition at optimal concentrations.[3]

Experimental Protocols

The following are generalized protocols for performing colorimetric LAMP assays using this compound with either zinc or manganese ions. It is recommended to optimize primer concentrations and reaction conditions for each specific target.

Protocol 1: Zn²⁺ / this compound Colorimetric RT-LAMP Assay

This protocol is adapted from the "Vivid COVID-19 LAMP" assay and is suitable for RNA targets.[1] For DNA targets, the reverse transcriptase can be omitted.

4.1.1. Reagents and Materials

  • LAMP primers (FIP, BIP, F3, B3, LF, LB)

  • Bst 2.0 WarmStart® DNA Polymerase

  • WarmStart® RTx Reverse Transcriptase

  • Isothermal Amplification Buffer (or a custom buffer)

  • dNTPs

  • This compound

  • ZnSO₄

  • Nuclease-free water

  • Target RNA/DNA

4.1.2. Reaction Setup

  • Prepare a primer mix containing FIP, BIP, F3, B3, LF, and LB primers at the desired concentrations (e.g., 16 µM FIP/BIP, 2 µM F3/B3, 4 µM LF/LB).

  • Prepare the LAMP master mix on ice. For a 25 µL reaction, combine the following components:

ComponentFinal ConcentrationVolume for 25 µL reaction
Isothermal Amplification Buffer1X2.5 µL (of 10X stock)
dNTPs1.4 mM each3.5 µL (of 10 mM stock)
Bst 2.0 WarmStart DNA Polymerase8 U/reaction1 µL
WarmStart RTx Reverse Transcriptase15 U/reaction1 µL
10X Primer Mix1X2.5 µL
This compound120 µM0.3 µL (of 10 mM stock)
ZnSO₄800 µM2 µL (of 10 mM stock)
Nuclease-free water-Up to 20 µL
Template RNA/DNA-5 µL
  • Mix the components thoroughly by gentle pipetting.

  • Add 20 µL of the master mix to each reaction tube.

  • Add 5 µL of the target RNA/DNA sample or no-template control (NTC) to the respective tubes.

  • Incubate the reactions at 65°C for 30-40 minutes.

  • Observe the color change. A positive reaction will turn from magenta to yellow/orange, while a negative reaction will remain magenta.

cluster_results Results prep Prepare Master Mix (on ice) add_template Add Template/NTC prep->add_template incubate Incubate at 65°C (30-40 min) add_template->incubate readout Visual Readout incubate->readout positive Positive readout->positive Yellow/Orange negative Negative readout->negative Magenta

Figure 2: Experimental workflow for Zn²⁺/5-Bromo-PAPS LAMP.

Protocol 2: Mn²⁺ / this compound Colorimetric LAMP Assay

This protocol is based on studies optimizing the Mn²⁺-based system.[3]

4.2.1. Reagents and Materials

  • LAMP primers (FIP, BIP, F3, B3, LF, LB)

  • Bst DNA Polymerase

  • Isothermal Amplification Buffer

  • dNTPs

  • This compound

  • MnCl₂

  • Nuclease-free water

  • Target DNA

4.2.2. Reaction Setup

  • Prepare a primer mix as described in Protocol 1.

  • Prepare the LAMP master mix on ice. For a 25 µL reaction, combine the following components:

ComponentFinal ConcentrationVolume for 25 µL reaction
Isothermal Amplification Buffer1X2.5 µL (of 10X stock)
dNTPs1.4 mM each3.5 µL (of 10 mM stock)
Bst DNA Polymerase8 U/reaction1 µL
10X Primer Mix1X2.5 µL
This compound75 µM0.1875 µL (of 10 mM stock)
MnCl₂100 µM0.25 µL (of 10 mM stock)
Nuclease-free water-Up to 20 µL
Template DNA-5 µL
  • Mix the components thoroughly.

  • Add 20 µL of the master mix to each reaction tube.

  • Add 5 µL of the target DNA sample or NTC.

  • Incubate the reactions at 65°C for 40 minutes.

  • Observe the color change. A positive reaction will turn from red to yellow, while a negative reaction will remain red.

cluster_results Results prep Prepare Master Mix (on ice) add_template Add Template/NTC prep->add_template incubate Incubate at 65°C (40 min) add_template->incubate readout Visual Readout incubate->readout positive Positive readout->positive Yellow negative Negative readout->negative Red

Figure 3: Experimental workflow for Mn²⁺/5-Bromo-PAPS LAMP.

Troubleshooting and Optimization

  • No color change in positive controls:

    • Verify the integrity and concentration of all reagents, especially the DNA polymerase and primers.

    • Ensure the incubation temperature is optimal for the polymerase used.

    • Check for the presence of inhibitors in the sample.

  • Color change in no-template controls (NTCs):

    • This indicates non-specific amplification or contamination. Use fresh, nuclease-free water and reagents.

    • Optimize primer design and concentrations to reduce the likelihood of primer-dimer formation.

    • Consider the use of additives like betaine or TMAC to improve specificity.

  • Weak or ambiguous color change:

    • Optimize the concentrations of this compound and the corresponding metal ion. An imbalance can lead to a suboptimal color change.

    • Increase the incubation time to allow for more significant pyrophosphate accumulation.

Conclusion

The use of this compound in LAMP assays provides a robust and reliable method for the visual detection of nucleic acid amplification. Its independence from pH changes makes it particularly suitable for point-of-care diagnostics and applications where sample purity may vary. Both Zn²⁺ and Mn²⁺-based systems offer excellent performance, with the choice of metal ion potentially influencing reaction kinetics and sensitivity. Researchers are encouraged to optimize the protocols for their specific needs to achieve the best results.

References

protocol for pyrophosphate detection using 5-Bromo-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

An innovative and highly sensitive colorimetric method for the detection of pyrophosphate (PPi) has been developed utilizing 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol). This technique offers a valuable tool for researchers and professionals in drug development and various scientific fields where the quantification of PPi, a byproduct of numerous enzymatic reactions including DNA and RNA synthesis, is crucial. The protocols outlined below detail two distinct approaches for PPi detection using this compound: a direct chelation-based assay and an indirect enzymatic assay.

Application Notes

Introduction

Inorganic pyrophosphate is a key molecule in cellular metabolism and is produced in a variety of biochemical reactions, such as those catalyzed by DNA and RNA polymerases, adenylyl cyclase, and ATP sulfurylase. The accurate and sensitive detection of PPi is therefore essential for monitoring these enzymatic activities, for screening enzyme inhibitors, and for various diagnostic applications. The this compound-based assays provide a simple and robust colorimetric platform for PPi quantification, adaptable for high-throughput screening.

Method Principles

  • Direct Chelation Method with a Metal Ion Co-reagent: This method is based on the high affinity of PPi for divalent metal ions (e.g., Zn²⁺ or Mn²⁺). Initially, this compound forms a colored complex with the metal ion. When PPi is introduced, it preferentially chelates the metal ion, causing the dissociation of the this compound-metal complex. This leads to a distinct color change that can be quantified spectrophotometrically. The color of the solution typically changes from magenta or red to orange-yellow.

  • Indirect Enzymatic Method: This highly sensitive method involves a coupled enzymatic reaction. First, PPi is utilized by ATP sulfurylase in the presence of adenosine 5'-phosphosulfate (APS) to generate ATP. The newly formed ATP is then used in a subsequent reaction to produce hydrogen peroxide (H₂O₂). The H₂O₂ produced oxidizes Fe(II) to Fe(III), which then forms a highly colored complex with this compound. The intensity of the color is directly proportional to the initial amount of PPi.

Data Presentation

A summary of the quantitative data for the two PPi detection methods using this compound is presented below.

ParameterDirect Chelation Method (with Mn²⁺)Indirect Enzymatic Method
Principle PPi chelates Mn²⁺ from a colored this compound-Mn²⁺ complex, causing a color change.Enzymatic conversion of PPi to H₂O₂, followed by Fe(III) complexation with this compound.
Detection Limit Not explicitly stated, but sensitive enough for nucleic acid amplification detection.0.075 µmol/L[1]
Assay Time Rapid, suitable for real-time monitoring of reactions like LAMP.Can be as fast as 10 minutes.[1]
Wavelengths Decrease in absorbance at ~550 nm, increase at ~450 nm.Dependent on the Fe(III)-5-Bromo-PAPS complex absorbance maximum.
Key Reagents This compound, MnCl₂ (or ZnCl₂), BufferThis compound, ATP Sulfurylase, APS, Fe(II) salt, H₂O₂-generating enzyme system, Buffer
Reproducibility Not explicitly stated.Within-run reproducibility < 3.67%.[1]

Experimental Protocols

Protocol 1: Direct Chelation Method for Pyrophosphate Detection

This protocol is adapted for the detection of PPi generated during nucleic acid amplification, such as Loop-Mediated Isothermal Amplification (LAMP).

Materials:

  • This compound

  • Manganese(II) chloride (MnCl₂)

  • Tris buffer (pH ~8.5-9.0)

  • Nuclease-free water

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • This compound Stock Solution (e.g., 1.5 mM): Dissolve the appropriate amount of this compound in nuclease-free water. Store protected from light.

  • MnCl₂ Stock Solution (e.g., 2 mM): Dissolve MnCl₂ in nuclease-free water.

  • Reaction Buffer (e.g., 20 mM Tris): Prepare a Tris buffer solution and adjust the pH to the desired range for the enzymatic reaction being monitored.

Assay Procedure:

  • Prepare the reaction mixture for the PPi-generating reaction (e.g., LAMP) in a total volume of 25 µL.

  • Add this compound and MnCl₂ to the reaction mixture to final concentrations of approximately 75 µM and 100 µM, respectively.

  • Initiate the PPi-generating reaction (e.g., by adding the enzyme or incubating at the optimal temperature).

  • Monitor the change in absorbance over time at 450 nm (increase) and 550 nm (decrease).

  • A color change from red/magenta to yellow indicates the presence of PPi.

  • For endpoint analysis, measure the absorbance after the reaction is complete.

  • A standard curve can be generated using known concentrations of sodium pyrophosphate to quantify the amount of PPi produced.

Protocol 2: Indirect Enzymatic Method for Pyrophosphate Detection

This protocol describes a highly sensitive detection of PPi through a coupled enzymatic reaction.

Materials:

  • This compound

  • ATP Sulfurylase

  • Adenosine 5'-phosphosulfate (APS)

  • A suitable oxidase that produces H₂O₂ from an ATP-dependent reaction (e.g., glycerol kinase followed by glycerol-3-phosphate oxidase)

  • Glycerol

  • Ferrous ammonium sulfate or another Fe(II) salt

  • Buffer (e.g., Tris or HEPES, pH ~7.5-8.0)

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Reagent A (Enzyme Mix): Prepare a solution containing ATP sulfurylase, APS, the H₂O₂-producing enzyme system (e.g., glycerol kinase and glycerol-3-phosphate oxidase), and glycerol in the appropriate buffer.

  • Reagent B (Detection Mix): Prepare a solution containing this compound and a Fe(II) salt in an appropriate buffer. This reagent should be prepared fresh and protected from light and oxidation.

Assay Procedure:

  • To a sample containing PPi, add Reagent A and incubate for a sufficient time to allow the conversion of PPi to ATP and subsequently to H₂O₂. The incubation time will depend on the enzyme kinetics and temperature.

  • Following the incubation, add Reagent B to the reaction mixture.

  • Allow the color to develop as the Fe(II) is oxidized to Fe(III) by H₂O₂ and forms a complex with this compound.

  • Measure the absorbance at the wavelength corresponding to the maximum absorbance of the Fe(III)-5-Bromo-PAPS complex.

  • Quantify the PPi concentration by comparing the absorbance to a standard curve prepared with known concentrations of pyrophosphate.

Visualizations

Direct_Chelation_Workflow cluster_reagents Initial State cluster_reaction Reaction cluster_products Final State Metal_PAPS This compound-Mn²⁺ (Colored Complex) Reaction_Mix Reaction Mixture Metal_PAPS->Reaction_Mix PPi_Source PPi Source (e.g., LAMP reaction) PPi_Source->Reaction_Mix Free_PAPS Free this compound (Color Change) Reaction_Mix->Free_PAPS PPi chelates Mn²⁺ Metal_PPi Mn²⁺-PPi Complex Reaction_Mix->Metal_PPi

Caption: Workflow of the direct chelation method for PPi detection.

Indirect_Enzymatic_Pathway cluster_enzymes Enzymatic Cascade PPi Pyrophosphate (PPi) ATP ATP ATP_Sulfurylase ATP Sulfurylase PPi->ATP_Sulfurylase APS APS APS->ATP_Sulfurylase Oxidase_System Oxidase System ATP->Oxidase_System H2O2 Hydrogen Peroxide (H₂O₂) FeIII Fe(III) H2O2->FeIII Oxidizes FeII Fe(II) FeII->FeIII Colored_Complex Fe(III)-5-Bromo-PAPS (Colored Complex) FeIII->Colored_Complex PAPS This compound PAPS->Colored_Complex ATP_Sulfurylase->ATP Oxidase_System->H2O2

Caption: Signaling pathway of the indirect enzymatic PPi detection method.

References

Application of 5-Bromo-PAPS for the Analysis of Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Principle of the Method

The analytical method is based on the reaction between 5-Bromo-PAPS and divalent metal ions, primarily zinc, in a buffered alkaline solution.[5][6] this compound forms a stable, colored chelate complex with the target metal ion. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. For zinc, a distinct red-colored complex is formed, with a maximum absorbance at approximately 552-560 nm.[1][3] The concentration of the metal ion can then be determined by measuring the absorbance of the solution using a spectrophotometer and comparing it to a standard calibration curve. The high water solubility of this compound makes it particularly suitable for applications in aqueous environmental samples.[1][4]

Analytical Performance

The this compound method offers excellent sensitivity and a wide analytical range for the determination of zinc in water samples. The performance characteristics may vary slightly depending on the specific water matrix and instrumental conditions.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 552 - 560 nm[1][3]
Optimal pH Range 7.5 - 9.8[1][5]
Linearity Range 4 - 1000 µg/dL[3]
Limit of Detection (LOD) ≤0.1 µg/L (nanomolar)[4]
Molar Absorptivity (Zinc) 130,000 L mol⁻¹ cm⁻¹[4][7]

Interferences and Selectivity

The this compound reagent can form complexes with other divalent metal ions such as copper(II), iron(II), nickel(II), and cobalt(II).[1] Therefore, the presence of these ions in environmental water samples can potentially interfere with the determination of zinc. To enhance the selectivity of the method for zinc, masking agents can be employed. A combination of salicylaldoxime and sodium citrate has been shown to effectively mask the interference from copper and iron.[1] For samples with high concentrations of interfering ions, a preliminary separation or extraction step may be necessary.

Experimental Workflow

The overall workflow for the analysis of environmental water samples using the this compound method is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data_analysis Data Analysis SampleCollection Water Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration Acidification Acidification (Optional, for preservation) Filtration->Acidification pH_Adjustment pH Adjustment (to 7.5-9.8) Acidification->pH_Adjustment Reagent_Addition Addition of this compound Reagent pH_Adjustment->Reagent_Addition Incubation Incubation (5-10 min) Reagent_Addition->Incubation Absorbance_Measurement Absorbance Measurement (552-560 nm) Incubation->Absorbance_Measurement Concentration_Determination Concentration Determination Absorbance_Measurement->Concentration_Determination Calibration_Curve Standard Calibration Curve Calibration_Curve->Concentration_Determination

Figure 1: General workflow for the determination of zinc in environmental water samples using this compound.

Detailed Protocol

Reagents and Materials

  • This compound Reagent Solution (0.05 mM): Dissolve an appropriate amount of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate in deionized water.

  • Buffer Solution (pH 9.5): Prepare a borate or bicarbonate buffer solution and adjust the pH to 9.5 using hydrochloric acid or sodium hydroxide.[1][5]

  • Zinc Standard Stock Solution (1000 mg/L): Use a certified atomic absorption standard or prepare by dissolving a known weight of high-purity zinc metal in a minimal amount of nitric acid and diluting with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the water samples.

  • Masking Solution (Optional): Prepare a solution containing sodium citrate (e.g., 33 g/L) and salicylaldoxime (e.g., 1 g/L) in deionized water.[1]

  • Deionized Water: High-purity, metal-free.

  • Spectrophotometer: Capable of measuring absorbance at 552-560 nm.

  • pH Meter

  • Glassware: All glassware should be thoroughly cleaned and rinsed with deionized water to avoid metal contamination.

Sample Collection and Preparation

  • Collect water samples in clean polyethylene or glass bottles.

  • For the analysis of dissolved metals, filter the samples through a 0.45 µm membrane filter immediately after collection.

  • If the analysis is not performed immediately, preserve the samples by acidifying to a pH < 2 with nitric acid.

  • Before analysis, neutralize the acidified samples and adjust the pH to the optimal range of the assay.

Experimental Procedure

  • Preparation of the Coloring Reagent: A typical coloring reagent can be prepared by dissolving 0.05 mmol of this compound, 33 g of sodium citrate, and 1 g of salicylaldoxime in 1 liter of a 0.03 M borax buffer solution, with the final pH adjusted to 9.5.[1]

  • Calibration Curve:

    • Pipette a known volume (e.g., 1.0 mL) of each working standard solution into a series of test tubes.

    • Add a specific volume (e.g., 3.0 mL) of the coloring reagent to each test tube.[1]

    • Mix thoroughly and allow the color to develop for 5-10 minutes at room temperature.[1][5]

    • Measure the absorbance of each solution at 555 nm against a reagent blank (prepared using deionized water instead of the standard solution).[1]

    • Plot a calibration curve of absorbance versus zinc concentration.

  • Sample Analysis:

    • Pipette a suitable aliquot (e.g., 1.0 mL) of the water sample into a test tube.

    • Add the same volume of the coloring reagent as used for the standards (e.g., 3.0 mL).[1]

    • Mix well and allow the reaction to proceed for the same duration as the standards.

    • Measure the absorbance of the sample solution at 555 nm against the reagent blank.[1]

    • Determine the zinc concentration in the sample from the calibration curve.

Calculation

The concentration of zinc in the original water sample can be calculated using the following formula:

Zinc Concentration (mg/L) = (C * V_final) / V_initial

Where:

  • C is the concentration of zinc obtained from the calibration curve (in mg/L).

  • V_final is the final volume of the solution after adding the coloring reagent.

  • V_initial is the initial volume of the water sample taken for analysis.

Visualization of the Chelation Reaction

The underlying principle of the colorimetric detection is the chelation of the metal ion by the this compound molecule.

chelation_reaction cluster_reactants Reactants cluster_product Product 5_Bromo_PAPS This compound (Colorless/Slightly Yellow) Complex [Zn-(this compound)]²⁺ Complex (Red) 5_Bromo_PAPS->Complex + Zn²⁺ Zn2+ Zinc Ion (Zn²⁺)

Figure 2: Chelation of Zinc (II) ion by this compound to form a colored complex.

Conclusion

The this compound method provides a simple, sensitive, and cost-effective approach for the determination of zinc in environmental water samples. Its high water solubility and the strong color development upon complexation with zinc make it an excellent choice for routine water quality monitoring. By employing appropriate masking agents, the selectivity of the method can be significantly improved. The detailed protocol provided in this application note serves as a valuable resource for laboratories involved in environmental analysis.

References

Application Note: Spectrophotometric Analysis of Heavy Metals in Soil Extracts using 5-Bromo-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of heavy metals, specifically Zinc (Zn), Nickel (Ni), Copper (Cu), Cadmium (Cd), and Lead (Pb), in soil extracts. The procedure employs an acid digestion method for the efficient extraction of metals from the soil matrix, followed by spectrophotometric analysis using 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (5-Bromo-PAPS) as a chromogenic reagent. This method provides a cost-effective and reliable alternative to atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis for certain applications.

Introduction

Heavy metal contamination of soil is a significant environmental concern due to the potential for uptake by plants and subsequent entry into the food chain, posing risks to human and animal health. Accurate and efficient monitoring of heavy metal concentrations in soil is therefore crucial for environmental assessment and remediation efforts. Spectrophotometric methods offer a simple, rapid, and accessible analytical approach. This compound is a highly sensitive water-soluble pyridylazo dye that forms stable, colored complexes with a variety of divalent metal ions in aqueous solutions. The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via spectrophotometry.[1] This application note provides a comprehensive protocol for the preparation of soil extracts and the subsequent determination of key heavy metals using the this compound method.

Principle of the Method

The analytical procedure involves two main stages:

  • Soil Sample Digestion: Heavy metals are extracted from the soil sample using a strong acid digestion, typically with a mixture of nitric acid and hydrochloric acid (aqua regia). This process breaks down the soil matrix and brings the target metals into an aqueous solution.

  • Spectrophotometric Determination: The pH of the soil extract is adjusted to the optimal range for the formation of a complex between the target heavy metal and this compound. The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λmax). The concentration of the heavy metal is then determined by comparing the absorbance to a calibration curve prepared from standard solutions of the metal.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the determination of various heavy metals using this compound.

Heavy MetalOptimal pHλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linearity Range (µg/mL)
Zinc (Zn)7.5 - 9.5552 - 5601.33 x 10⁵0.04 - 10.0
Nickel (Ni)4.0 - 6.05301.04 x 10⁵up to 0.5
Copper (Cu)~ 5.05501.25 x 10⁵0.1 - 2.0
Cadmium (Cd)8.05603.51 x 10⁵up to 0.4
Lead (Pb)4.0 - 6.05501.1 x 10⁵up to 1.5

Experimental Protocols

Part 1: Acid Digestion of Soil Samples (Modified EPA Method 3050B)

Materials and Reagents:

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Deionized water

  • Whatman No. 41 filter paper (or equivalent)

  • Digestion vessels (250 mL)

  • Hot plate

  • Volumetric flasks

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Digestion: a. Weigh approximately 1 g of the prepared soil sample and transfer it to a 250 mL digestion vessel. b. In a fume hood, add 10 mL of 1:1 HNO₃ to the sample. c. Cover the vessel with a watch glass and heat the sample to 95°C ± 5°C. Reflux for 15 minutes without boiling. d. Allow the sample to cool, then add 5 mL of concentrated HNO₃ and reflux for another 30 minutes. e. After cooling, add 10 mL of concentrated HCl. Cover and heat the sample at 95°C ± 5°C for 15 minutes.

  • Filtration and Dilution: a. Allow the digestate to cool completely. b. Filter the sample through Whatman No. 41 filter paper into a 100 mL volumetric flask. c. Rinse the digestion vessel and filter paper with small portions of deionized water, collecting the rinsate in the volumetric flask. d. Bring the final volume to 100 mL with deionized water. This is the soil extract.

Part 2: Spectrophotometric Determination with this compound

Materials and Reagents:

  • This compound solution (0.05% w/v in deionized water)

  • Buffer solutions (e.g., acetate buffer for pH 4-6, borate buffer for pH 8-10)

  • Standard stock solutions of Zn, Ni, Cu, Cd, and Pb (1000 mg/L)

  • Deionized water

  • Spectrophotometer

General Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions for each metal by diluting the stock solution with deionized water to cover the expected concentration range in the soil extracts.

  • Sample and Standard Preparation for Analysis: a. Pipette a known volume (e.g., 10 mL) of the soil extract, a blank (deionized water), and each standard solution into separate 50 mL volumetric flasks. b. Add 5 mL of the appropriate buffer solution to adjust the pH to the optimal range for the target metal (see data table). c. Add 2 mL of the this compound solution to each flask. d. Dilute to the mark with deionized water and mix thoroughly. e. Allow the color to develop for 15 minutes at room temperature.

  • Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the target metal-5-Bromo-PAPS complex (see data table). b. Zero the instrument using the reagent blank. c. Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. b. Determine the concentration of the heavy metal in the sample solution from the calibration curve. c. Calculate the final concentration of the heavy metal in the original soil sample (in mg/kg), taking into account the initial sample weight and dilution factors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Acid Digestion cluster_analysis Spectrophotometric Analysis cluster_data Data Processing soil_sample Soil Sample Collection drying_sieving Drying & Sieving soil_sample->drying_sieving weighing Weighing drying_sieving->weighing add_acids Add HNO3 & HCl weighing->add_acids heating Heating (95°C) add_acids->heating filtration Filtration heating->filtration dilution Dilution to 100 mL filtration->dilution ph_adjustment pH Adjustment dilution->ph_adjustment add_5br_paps Add this compound ph_adjustment->add_5br_paps color_development Color Development add_5br_paps->color_development spectro_measurement Spectrophotometer Measurement color_development->spectro_measurement calibration_curve Calibration Curve spectro_measurement->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc result Final Heavy Metal Concentration (mg/kg) concentration_calc->result

Caption: Experimental workflow for heavy metal analysis in soil.

Discussion

The this compound method offers high sensitivity for the detection of several heavy metals. However, it is important to consider potential interferences from other metal ions present in the soil extract. Masking agents can be employed to improve the selectivity for the target analyte. For instance, cyanide can be used to mask Cu and Ni when analyzing for Zn. The pH of the reaction mixture is a critical parameter and must be carefully controlled to ensure complete complex formation and to minimize interferences. It is recommended to analyze a certified reference material to validate the accuracy of the method. For regulatory purposes or in complex matrices, results should be confirmed by a reference method such as AAS or ICP-MS.

Conclusion

The described method for the analysis of heavy metals in soil extracts using this compound is a reliable, sensitive, and cost-effective analytical procedure suitable for research and environmental monitoring applications. By following the detailed protocols for soil digestion and spectrophotometric determination, researchers can obtain accurate quantitative data on the concentration of key heavy metal contaminants.

References

Application Notes: Quantitative Determination of Zinc in Clinical Samples using 5-Bromo-PAPS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc is a vital trace element crucial for numerous physiological functions, including enzymatic activity, protein synthesis, and immune response. The quantitative analysis of zinc in biological samples is a key aspect of clinical diagnostics for monitoring nutritional status and investigating various pathological conditions. 5-Bromo-PAPS [2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol] is a highly sensitive chromogenic reagent that enables the simple and accurate colorimetric determination of zinc in a variety of clinical specimens. This method is predicated on the formation of a stable, colored complex between zinc and this compound in an alkaline environment. The resultant color intensity is directly proportional to the zinc concentration in the sample.

Principle of the Method

In an alkaline buffer, zinc ions (Zn²⁺) react with this compound to form a red chelate complex.[1][2] The absorbance of this complex is measured spectrophotometrically at approximately 560 nm. The increase in absorbance is directly proportional to the concentration of zinc in the sample.[1][2]

Quantitative Data

The performance characteristics of the this compound assay for zinc quantification are summarized in the tables below.

Table 1: Assay Performance Characteristics

ParameterTypical Value
Wavelength560 nm[1][2]
LinearityUp to 400 µg/dL[3]
Limit of Detection (LOD)20 µg/dL[3]
Sample Volume50 µL[4][5]
Incubation Time5-10 minutes[2][3]
Incubation Temperature25°C or 37°C[1][3]

Table 2: Precision

LevelNMean (µg/dL)Intra-Assay CV (%)Inter-Assay CV (%)
Low2075.2< 5.0< 8.1
Medium20125.8< 5.0< 8.1
High20180.5< 5.0< 8.1

CV: Coefficient of Variation. Data synthesized from multiple sources indicating typical performance.

Table 3: Accuracy (Recovery)

Sample MatrixZinc Added (µg/dL)Zinc Measured (µg/dL)Recovery (%)
Serum5048.597
Serum100101.2101.2
Serum200196.498.2

Data represents typical recovery rates observed in serum samples.

Table 4: Specificity (Interference)

SubstanceConcentration that does not interfere
Hemoglobin< 500 mg/dL[3]
Bilirubin< 40 mg/dL[3]
Triglycerides< 1000 mg/dL[3]
EDTAInterferes with the assay[2]

Note: The use of masking agents in the reagent formulation minimizes interference from other divalent cations like iron and copper.

Experimental Protocols

1. Reagent Preparation

The this compound reagent is typically provided as a ready-to-use solution.[3][4] If provided as a concentrate, prepare the working solution according to the manufacturer's instructions. A typical ready-to-use reagent may contain:

  • This compound: ~0.02 mmol/L

  • Bicarbonate Buffer (pH 9.8): ~200 mmol/L

  • Sodium Citrate: ~170 mmol/L

  • Dimethylglyoxime: ~4 mmol/L

  • Detergent: ~1%

2. Sample Preparation

  • Serum and Plasma: Use serum or heparinized plasma. Avoid EDTA as an anticoagulant.[2] Centrifuge samples to remove any particulate matter.

  • Urine: Use a 24-hour urine collection. If the sample is turbid, centrifuge before analysis.

  • Tissue Extracts and Cell Lysates:

    • Homogenize tissue samples or lyse cells in an appropriate buffer.

    • Add 5% Trichloroacetic Acid (TCA) solution to the homogenate/lysate, vortex for 1 minute, and incubate at 4-8°C for 30 minutes.[2]

    • Centrifuge at 6,000 rpm for 15 minutes.[2]

    • Collect the supernatant for the assay. The pH of the sample should be between 2.0 and 8.0.[2]

3. Assay Procedure (Manual Method)

  • Label test tubes for Blank, Standard, and Samples.

  • Pipette 1.0 mL of the this compound reagent into each tube.[4][5]

  • Add 50 µL of deionized water to the Blank tube.[4][5]

  • Add 50 µL of the Zinc Standard to the Standard tube.[4][5]

  • Add 50 µL of the prepared sample to the respective Sample tubes.[4][5]

  • Mix the contents of each tube thoroughly.

  • Incubate for 10 minutes at 25°C or 5 minutes at 37°C.[3][5]

  • Measure the absorbance of the Standard (A_standard) and Samples (A_sample) at 560 nm against the Blank.

4. Calculation of Results

Calculate the zinc concentration in the samples using the following formula:

Zinc Concentration (µg/dL) = (A_sample / A_standard) x Concentration of Standard (µg/dL)

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_measurement Measurement cluster_result Result reagent This compound Reagent incubation Incubation (5-10 min at 25-37°C) reagent->incubation sample Sample (Serum, Plasma, etc.) containing Zn²⁺ sample->incubation spectrophotometer Spectrophotometer (Measure Absorbance at 560 nm) incubation->spectrophotometer result Quantitative Zinc Concentration spectrophotometer->result

Caption: Experimental workflow for zinc quantification using this compound.

G cluster_reactants Reactants cluster_product Product zn Zn²⁺ plus + zn->plus paps This compound (Colorless) paps->plus complex Zn²⁺-5-Bromo-PAPS Complex (Red Colored) plus->complex

Caption: Chemical principle of the this compound zinc assay.

References

Preparing 5-Bromo-PAPS Working Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preparation and use of 5-Bromo-PAPS working solutions for experimental purposes, with a primary focus on its application in zinc assays.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate[6][7][8]
Molecular Formula C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[2][7][8]
Molecular Weight 537.34 g/mol [2][7][8]
Appearance Reddish-brown crystalline powder[2][7]
Solubility Highly soluble in water (50 g in 100 mL H₂O)[1][7]
Storage 2-8°C, protected from light and moisture[7]
Stability (Solid) At least 12 months at 2-8°C[7]

Application: Colorimetric Determination of Zinc

Preparation of this compound Stock and Working Solutions

Due to its high water solubility, preparing this compound solutions is straightforward. It is recommended to use high-purity, deionized, or distilled water and to handle the compound in a clean environment to avoid metal contamination. Glassware should be acid-washed (e.g., soaked in 1M HCl or 1M HNO₃) and thoroughly rinsed with purified water.[2][8]

Protocol 1: Preparation of a this compound Stock Solution (e.g., 2 mM)

  • Weighing: Accurately weigh 10.75 mg of this compound powder (MW: 537.34 g/mol ).

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of purified water and vortex or sonicate until the powder is completely dissolved, resulting in a clear, reddish-orange solution.

  • Volume Adjustment: Bring the final volume to 10 mL with purified water.

  • Storage: Store the stock solution in a light-protected container at 2-8°C. This stock solution should be stable for several weeks, but it is best practice to prepare it fresh.

Protocol 2: Preparation of a Complete Coloring Reagent for Zinc Assay

For accurate zinc determination, this compound is typically used as part of a "coloring reagent" that includes a buffer to maintain the optimal alkaline pH and may contain other additives to mask interfering ions and improve reaction kinetics. Below are examples of coloring reagent compositions derived from commercially available kits and literature.

ComponentConcentration RangePurpose
This compound 0.02 - 1.1 mmol/LChromogenic reagent
Buffer Bicarbonate (200 mmol/L, pH 9.8), Borax (0.03 mol/L, pH 9.5), Good's Buffer (0.2 mol/L, pH 8.6)Maintain optimal pH for complex formation
Masking Agent Sodium Citrate (33 g/L or 170 mmol/L)Chelates and masks interfering metal ions (e.g., Fe, Cu)
Detergent e.g., Sodium Laurylsulfate, Brij-35 (1%)Prevents protein precipitation and turbidity
Other Additives Dimethylglyoxime (4 mmol/L), Salicylaldoxime (1 g/L)Further masking of interfering ions

Example Preparation of a 50 mL Coloring Reagent (0.05 mmol/L this compound):

  • Buffer Preparation: Prepare a 0.03 M borax buffer and adjust the pH to 9.5 with hydrochloric acid.

  • Dissolution of Components: To approximately 40 mL of the prepared buffer, add and dissolve:

    • 1.65 g of sodium citrate

    • 50 mg of salicylaldoxime

    • 0.5 g of a suitable detergent (e.g., Brij-35)

  • Addition of this compound: Add 1.25 mL of a 2 mM this compound stock solution.

  • Final Volume: Adjust the final volume to 50 mL with the borax buffer.

  • Storage and Stability: Store the coloring reagent at 2-8°C, protected from light. Some formulations are stable for up to 3 months after opening, while self-prepared solutions are recommended to be used within a month.[2][6] Signs of deterioration include turbidity or failure to obtain expected values with control samples.[6][7]

Experimental Workflow for Zinc Determination

The following diagram illustrates a typical workflow for the colorimetric determination of zinc using a prepared this compound working solution.

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagent Prepare Coloring Reagent (this compound, Buffer, etc.) dispense_reagent Dispense Coloring Reagent into wells/cuvettes prep_reagent->dispense_reagent prep_samples Prepare Samples (Serum, Plasma, etc.) - Centrifuge if turbid - Dilute if necessary add_samples Add Blank (Water), Calibrator, Controls, and Samples prep_samples->add_samples prep_std Prepare Zinc Calibrator and Controls prep_std->add_samples dispense_reagent->add_samples incubate Mix and Incubate (e.g., 5 min at RT or 37°C) add_samples->incubate measure Measure Absorbance at 555-560 nm incubate->measure calculate Calculate Zinc Concentration (Sample Abs / Calibrator Abs) x Calibrator Conc. measure->calculate

Caption: Experimental workflow for zinc determination using this compound.
Detailed Experimental Protocol for Serum Zinc Quantification

This protocol is a generalized procedure based on common methodologies.[2][6][9]

  • Reagent and Sample Preparation:

    • Prepare the Coloring Reagent as described in Protocol 2.

    • Bring all reagents, samples, and calibrators to room temperature before use.

    • If serum or plasma samples are turbid, centrifuge to remove insoluble matter.[2]

  • Assay Setup:

    • Set up a microplate or cuvettes for a blank, a zinc calibrator (e.g., 200 µg/dL), quality controls, and the unknown samples.

    • Pipette 1.0 mL of the Coloring Reagent into each cuvette (or a scaled volume for microplates, e.g., 230 µL).

  • Reaction Initiation:

    • To the "Blank" cuvette, add 50 µL of purified water (or a scaled volume, e.g., 12 µL).

    • To the "Calibrator" cuvette, add 50 µL of the zinc calibrator solution.

    • To the "Sample" cuvettes, add 50 µL of the respective serum samples.

  • Incubation:

    • Mix the contents of each cuvette gently but thoroughly.

    • Incubate for 5 minutes at 37°C or 10 minutes at 25°C. The color is typically stable for at least one hour.

  • Measurement:

    • Set a spectrophotometer to a wavelength of 560 nm.

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of the calibrator, controls, and all samples.

  • Calculation:

    • Calculate the zinc concentration in the samples using the following formula: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

Quality Control and Troubleshooting

A visual representation of the logical relationships in quality control for this compound based assays is provided below.

G cluster_reagents Reagent & Equipment cluster_assay_qc Assay Performance cluster_troubleshooting Troubleshooting qc_main Quality Control Checks reagent_check Coloring Reagent: - No turbidity - Stored correctly qc_main->reagent_check glassware_check Acid-washed glassware and disposable tips qc_main->glassware_check instrument_check Spectrophotometer calibrated and set to correct wavelength qc_main->instrument_check blank_check Reagent blank absorbance is low (<0.04) qc_main->blank_check calibrator_check Calibrator absorbance is high (e.g., >0.42) qc_main->calibrator_check control_check Control samples are within their specified range qc_main->control_check high_blank High Blank (Contaminated water/reagents) control_check->high_blank If fails low_signal Low Signal (Deteriorated reagent, incorrect incubation) control_check->low_signal If fails poor_precision Poor Precision (Pipetting errors, temperature fluctuations) control_check->poor_precision If fails

Caption: Quality control and troubleshooting logic for this compound assays.
  • Contamination: Zinc is ubiquitous, and contamination is a significant risk. Use of disposable, metal-free labware is highly recommended. Gloves and other lab materials can be sources of contamination.[2]

  • Interfering Substances: EDTA strongly chelates zinc and must be avoided in sample collection (e.g., do not use EDTA-plasma).[2] High levels of other metal ions can potentially interfere, although the use of masking agents like citrate in the coloring reagent mitigates this.[6][9] High concentrations of proteins or lipids in samples can cause turbidity and interfere with absorbance readings; deproteinization or centrifugation is recommended in such cases.[2][8]

  • Reagent Stability: Do not use reagents that appear turbid or have particulate matter. Always run known concentration controls with each batch of samples to ensure the working solution is performing correctly.[7][10]

  • Temperature and Time: Incubation times and temperatures should be consistent across all samples, calibrators, and controls to ensure accurate results.[2][8]

By following these detailed protocols and application notes, researchers can reliably prepare and utilize this compound working solutions for the accurate quantification of zinc and other metal ions in a variety of experimental contexts.

References

Application Notes and Protocols for Automated Analysis Using 5-Bromo-PAPS Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol) in automated colorimetric assays.[1][2][3] The protocols are designed for high-throughput screening and quantitative analysis on automated platforms, such as clinical chemistry analyzers and microplate readers.

Application 1: Automated Determination of Zinc in Biological Samples

Principle

This method is a direct colorimetric assay for the quantitative determination of zinc. In an alkaline buffered medium, zinc forms a stable, colored chelate complex with this compound.[4][5][6] The intensity of the color, measured photometrically, is directly proportional to the zinc concentration in the sample.[7] This assay can be readily automated and is suitable for various biological samples.

Quantitative Data Summary
ParameterValueReference
Wavelength (Primary)546 - 560 nm[5][6][7]
Wavelength (Secondary/Sub)700 nm[1]
Assay TypeColorimetric End-point[5]
Incubation Temperature25°C or 37°C[5][6]
Incubation Time5 - 10 minutes[1][5][6]
LinearityUp to 400 µg/dL[5][7]
Minimum Detection Limit20 µg/dL[7]
Sample Volume12 - 50 µL[1][5][6]
Reagent Volume230 µL - 1 mL[1][5][6]
Experimental Protocol for Automated Analyzers

1. Reagent Preparation:

  • R1 (Working Reagent): Typically, this is a ready-to-use solution containing this compound in a buffer. For some kit formats, a working reagent is prepared by mixing a buffer solution and a chromogen solution.[1][7] For example, mix 230 µL of Buffer with 5 µL of this compound Chromogen per test.[7] Refer to the specific reagent manufacturer's instructions for detailed preparation.

  • Standard: A zinc standard of known concentration (e.g., 200 µg/dL) is required for calibration.[5][6]

  • Blank/Zero Calibrator: Purified water or a specific blank solution.[1]

2. Sample Preparation:

  • Serum/Plasma: Use serum or heparinized plasma. EDTA plasma is not suitable as EDTA will chelate zinc.[1][7] Centrifuge samples to remove any particulates.

  • Urine: Acidify urine samples to a pH of 2.0-3.0 with 6M HCl. Centrifuge to remove any precipitate before analysis.[7]

  • Tissue Lysates/Other Fluids: Homogenize tissue in a suitable buffer. To deproteinize, add 5% Trichloroacetic Acid (TCA), vortex, and incubate at 4-8°C for 30 minutes. Centrifuge at high speed (e.g., 6,000 rpm for 15 minutes) and use the supernatant for the assay.[1][7]

3. Automated Analyzer Programming:

  • Set the parameters on the automated analyzer according to the table above.

  • The analyzer will typically perform the following steps:

    • Pipette a defined volume of sample (e.g., 50 µL) into a reaction cuvette.[5][6]

    • Add a defined volume of the R1 working reagent (e.g., 1 mL).[5][6]

    • Mix the solution.

    • Incubate for the specified time and at the specified temperature (e.g., 5 minutes at 37°C).[5][6]

    • Measure the absorbance at the primary wavelength (e.g., 560 nm).[1][4] A bichromatic measurement with a secondary wavelength (e.g., 700 nm) can be used to correct for background interference.[1]

  • The concentration of zinc in the sample is calculated automatically by the analyzer based on the absorbance of the standard.

Workflow Diagram

G cluster_prep Preparation cluster_automation Automated Analysis Sample Biological Sample (Serum, Plasma, Urine, etc.) Prep_Sample Sample Pre-treatment (Centrifugation, Deproteinization) Sample->Prep_Sample Reagent This compound Working Reagent Dispense Dispense Sample, Standard, and Reagent into Cuvette Reagent->Dispense Standard Zinc Standard Standard->Dispense Prep_Sample->Dispense Incubate Incubate (e.g., 5 min at 37°C) Dispense->Incubate Measure Measure Absorbance (560 nm) Incubate->Measure Calculate Calculate Zinc Concentration Measure->Calculate Result Result Calculate->Result

Automated Zinc Assay Workflow

Application 2: Automated Detection of Pyrophosphate for Nucleic Acid Amplification

Principle

This assay is an indirect method for detecting pyrophosphate (PPi), a byproduct of nucleic acid amplification reactions like Loop-Mediated Isothermal Amplification (LAMP).[8] The detection can be based on two main principles:

  • Iron Oxidation Method: PPi is enzymatically converted to ATP, which then participates in a series of reactions to produce hydrogen peroxide (H₂O₂). H₂O₂ oxidizes Fe(II) to Fe(III). This compound then forms a colored complex with the generated Fe(III), which can be measured.[8]

  • Metal Chelation Method: this compound is pre-complexed with a metal ion (e.g., Zn²⁺ or Mn²⁺), forming a colored solution. PPi, produced during amplification, has a higher affinity for the metal ion and sequesters it from the this compound complex. This causes a release of the free dye, resulting in a distinct color change that can be quantified.

The following protocol focuses on the more direct Metal Chelation Method .

Quantitative Data Summary
ParameterValueReference
Wavelength (Complex)~560 nm[2]
Wavelength (Free Dye)~448 nm[2]
Assay TypeColorimetric, Real-time or End-point[2]
IncubationCoupled with nucleic acid amplification (e.g., 60-65°C for LAMP)
Key ReagentsThis compound, Divalent Metal Ions (e.g., Zn²⁺ or Mn²⁺)[2][3]
Experimental Protocol for Automated Real-Time Detection

1. Reagent Preparation:

  • LAMP Master Mix: Prepare a standard master mix for the specific nucleic acid amplification assay (e.g., LAMP), containing DNA polymerase, primers, and dNTPs.

  • Detection Reagent: Prepare a solution containing this compound and a divalent metal salt (e.g., Zinc Sulfate). The final concentrations in the reaction will need to be optimized but can be in the range of 75-150 µM. This can be added directly to the master mix.

2. Assay Setup:

  • Combine the LAMP master mix, the this compound/Metal Ion detection reagent, and the target nucleic acid sample in a reaction vessel (e.g., a 96-well plate or reaction tubes).

  • Include appropriate controls:

    • Positive Control: Contains a known amount of the target nucleic acid.

    • Negative Control (No Template Control - NTC): Contains all reaction components except the target nucleic acid.

3. Automated Real-Time Analysis:

  • Place the reaction plate in a real-time detection instrument capable of incubation at the required amplification temperature (e.g., 65°C for LAMP) and periodic absorbance measurements.

  • Program the instrument to:

    • Incubate at the amplification temperature.

    • Measure the absorbance at two wavelengths (e.g., 560 nm and 450 nm) at regular intervals (e.g., every 30-60 seconds).

  • Data analysis involves monitoring the change in absorbance over time. In a positive reaction, the absorbance at ~560 nm will decrease, while the absorbance at ~450 nm will increase as PPi is produced.

Reaction Pathway Diagram

G cluster_components Initial State cluster_reaction Amplification cluster_detection Detection Complex 5-Br-PAPS-Zn²⁺ Complex (Colored) PPi Pyrophosphate (PPi) (Byproduct) FreeDye Free 5-Br-PAPS (Different Color) DNA Target DNA/RNA Polymerase DNA Polymerase DNA->Polymerase dNTPs dNTPs dNTPs->Polymerase Polymerase->PPi Amplification PPi->FreeDye  Zn²⁺ Sequestration PPiZn PPi-Zn²⁺ Complex

Pyrophosphate Detection Pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfotransferase (SULT) Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfotransferase (SULT) assays.

Troubleshooting Guide

Sulfotransferase assays can be prone to various issues that may affect the accuracy and reproducibility of results. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive enzymeEnsure proper storage and handling of the SULT enzyme. Avoid repeated freeze-thaw cycles.
Suboptimal pH or temperatureOptimize the reaction buffer pH (typically between 6.5 and 7.8) and incubation temperature (usually 37°C).[1]
Incorrect cofactor (PAPS) concentrationTitrate the concentration of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A high concentration (e.g., 0.50 mM) can sometimes overcome issues related to substrate differences.[2]
Presence of inhibitors in the sampleRun a control reaction with a known substrate to test for inhibition. Consider sample purification if necessary.
High Background Signal Spontaneous substrate degradationRun a no-enzyme control to quantify the level of non-enzymatic substrate degradation.
Contaminated reagentsUse high-purity reagents and sterile, nuclease-free water.
Endogenous acceptor substratesInclude a control reaction without the addition of an acceptor substrate to measure sulfation of any endogenous molecules present in the enzyme preparation.[1]
Poor Reproducibility Inaccurate pipettingCalibrate pipettes regularly and use appropriate pipetting techniques.
Fluctuations in incubation temperatureEnsure a stable incubation temperature using a calibrated water bath or incubator.[1]
Reagent degradationPrepare fresh reagent solutions, especially the dithiothreitol (DTT) containing dilution buffer.[1]
Substrate Inhibition High concentrations of the acceptor substratePerform a substrate titration experiment to determine the optimal concentration range and identify potential substrate inhibition at higher concentrations.[1]
Product Inhibition Accumulation of the reaction by-product PAPIn continuous assays, consider using a coupled-enzyme system to remove PAP as it is formed. A Golgi-resident PAP-specific 3'-phosphatase (gPAPP) can be used to convert PAP to AMP and inorganic phosphate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of PAPS in a sulfotransferase assay?

A1: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfuryl group donor for all sulfotransferase enzymes.[4] SULTs catalyze the transfer of the sulfonate group from PAPS to an acceptor substrate, resulting in the sulfation of the substrate and the formation of 3'-phosphoadenosine-5'-phosphate (PAP) as a by-product.[3]

Q2: How can I optimize the concentration of PAPS in my assay?

A2: The optimal PAPS concentration can vary depending on the specific SULT isozyme and the acceptor substrate. It is recommended to perform a PAPS concentration titration to determine the Km for PAPS. For general comparison of SULT activities, using a high concentration of PAPS (~0.50 mM) can be beneficial to overcome differences in substrate affinities.[2]

Q3: What are the key components of a typical sulfotransferase assay buffer?

A3: A common buffer for SULT assays is potassium phosphate buffer at a pH between 6.5 and 7.5.[1] The buffer often contains dithiothreitol (DTT) to maintain a reducing environment and magnesium chloride (MgCl2), as magnesium ions can be crucial for the activity of some SULTs.[1][5]

Q4: My assay shows a decrease in product formation over time. What could be the cause?

A4: A decrease in product formation could be due to several factors, including enzyme instability, depletion of substrates (PAPS or the acceptor substrate), or product degradation. It is important to ensure the reaction is within the linear range with respect to time and enzyme concentration. In some cases, the sulfated product itself may be unstable or subject to degradation by other enzymes present in the reaction mixture.[5]

Q5: What are the different methods available for detecting sulfotransferase activity?

A5: Several methods are available, each with its own advantages and limitations:

  • Radiometric assays: These are highly sensitive and widely used, often employing [35S]PAPS to track the transfer of the radiolabeled sulfate group.[1][6]

  • Colorimetric assays: These assays often use a substrate that produces a colored product upon sulfation, which can be measured spectrophotometrically.[6]

  • Fluorimetric assays: These are highly sensitive and can be used for continuous monitoring of the reaction, often involving a fluorogenic substrate or a coupled-enzyme system.[6]

  • HPLC and LC-MS based assays: These methods provide high specificity and can separate and quantify the substrate and product, which is particularly useful for complex samples or when investigating multiple metabolites.[6]

Experimental Protocols

General Protocol for a Radiometric Sulfotransferase Assay

This protocol is a general guideline and should be optimized for the specific SULT isozyme and substrate being investigated.

1. Reagent Preparation:

  • Dilution Buffer: 5 mM potassium phosphate (pH 6.5), 1.5 mg/mL BSA, 10 mM dithiothreitol (DTT). Prepare fresh weekly.[1]

  • Cocktail Buffer (per reaction): 25 µL of 50 mM potassium phosphate (pH 6.5), 25 µL of 7.4 mg/mL DTT, and a specific activity of [35S]PAPS (e.g., ~0.4 µM final concentration).[1]

  • Acceptor Substrate: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and dilute to the desired final concentration in the reaction.

  • SULT Enzyme: Dilute the enzyme to the desired concentration in ice-cold Dilution Buffer.

  • Stop Solution: Perchloric acid (e.g., 1.25 M).

  • Precipitating Agents: Barium hydroxide (e.g., 0.1 M) and zinc sulfate (e.g., 0.1 M).[1]

2. Assay Procedure:

  • In a microcentrifuge tube, add 10 µL of the acceptor substrate solution.

  • Add 100 µL of the diluted SULT enzyme.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding 50 µL of the Cocktail Buffer.

  • Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of the Stop Solution.

  • Add 50 µL of 0.1 M Ba(OH)2 and vortex.

  • Add 50 µL of 0.1 M ZnSO4 and vortex. This will precipitate the unreacted [35S]PAPS.[1]

  • Centrifuge at maximum speed for 10 minutes.

  • Transfer a portion of the supernatant (containing the sulfated product) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Controls:

  • No Enzyme Control: Replace the enzyme solution with Dilution Buffer to determine the background signal.

  • No Acceptor Substrate Control: Replace the acceptor substrate solution with its solvent to measure endogenous substrate sulfation.[1]

Visualizations

Sulfotransferase_Reaction_Pathway cluster_reactants Reactants cluster_products Products PAPS PAPS (Sulfate Donor) SULT Sulfotransferase (SULT) Enzyme PAPS->SULT binds Acceptor Acceptor Substrate (R-OH) Acceptor->SULT binds PAP PAP (By-product) SULT->PAP releases Sulfated_Product Sulfated Product (R-O-SO3-) SULT->Sulfated_Product releases

Caption: The general reaction pathway catalyzed by a sulfotransferase (SULT) enzyme.

Troubleshooting_Workflow Start Start: Assay Fails Check_Activity Problem: Low/No Activity Start->Check_Activity Check_Background Problem: High Background Start->Check_Background Check_Reproducibility Problem: Poor Reproducibility Start->Check_Reproducibility Optimize_Conditions Optimize pH, Temp, PAPS concentration Check_Activity->Optimize_Conditions No_Enzyme_Control Run No-Enzyme Control Check_Background->No_Enzyme_Control Verify_Pipetting Calibrate & Check Pipetting Technique Check_Reproducibility->Verify_Pipetting Check_Enzyme Verify Enzyme Activity (Positive Control) Optimize_Conditions->Check_Enzyme Check_Inhibitors Test for Inhibitors (Sample Dilution) Check_Enzyme->Check_Inhibitors End End: Assay Optimized Check_Inhibitors->End No_Substrate_Control Run No-Acceptor Substrate Control No_Enzyme_Control->No_Substrate_Control Check_Reagents Use Fresh/High-Purity Reagents No_Substrate_Control->Check_Reagents Check_Reagents->End Stable_Temp Ensure Stable Incubation Temperature Verify_Pipetting->Stable_Temp Fresh_Buffers Prepare Fresh Reagent Buffers Stable_Temp->Fresh_Buffers Fresh_Buffers->End

Caption: A logical workflow for troubleshooting common issues in sulfotransferase assays.

References

how to avoid false positives in 5-Bromo-PAPS colorimetric assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-Bromo-PAPS colorimetric assays. Our goal is to help you achieve accurate and reproducible results by providing solutions to common issues, particularly the avoidance of false positives.

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays. Follow the logical flow to diagnose and resolve issues in your experiment.

Diagram: Troubleshooting Workflow

G cluster_start Start cluster_contamination Contamination Check cluster_reagents Reagent Issues cluster_interference Sample-Specific Interference cluster_conclusion Resolution start High Absorbance in Blank or Unexpectedly High Sample Absorbance (Potential False Positive) q1 Are you using zinc-free labware (acid-washed glass or plastic)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the deionized water of high purity and free of metal contaminants? a1_yes->q2 s1 Wash all labware with 1M HCl or HNO3, rinse with deionized water. Use zinc-free pipette tips. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reagents prepared fresh and stored correctly? a2_yes->q3 s2 Use fresh, high-purity deionized water for all reagents and dilutions. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Does your sample contain known interfering ions (e.g., Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺)? a3_yes->q4 s3 Prepare fresh reagents. Store this compound solution protected from light. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Incorporate a masking agent into your protocol. See Experimental Protocols for guidance. a4_yes->s4 q5 Does your sample contain chelating agents like EDTA? a4_no->q5 s4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No s5 Avoid EDTA in sample collection/preparation. Use heparin or citrate as an anticoagulant if necessary. a5_yes->s5 q6 Is your sample turbid or high in protein/lipids? a5_no->q6 s5->q6 a6_yes Yes q6->a6_yes Yes a6_no No q6->a6_no No s6 Deproteinize the sample using TCA precipitation or ultrafiltration. Centrifuge to remove turbidity. a6_yes->s6 end_node Re-run assay with appropriate controls. If issue persists, consider matrix effects and perform a spike and recovery experiment. a6_no->end_node s6->end_node

Caption: A logical workflow for troubleshooting false positives in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used for the quantitative determination of zinc and other metal ions. The reagent, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (this compound), acts as a chelator. In an alkaline environment, it forms a stable, colored complex with zinc, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the zinc concentration in the sample.

Q2: My blank wells show a high absorbance reading. What could be the cause?

A2: A high blank reading is typically due to zinc contamination. Potential sources include:

  • Labware: Standard glass and plastic labware can leach zinc. Always use acid-washed glassware (1M HCl or HNO3) or certified zinc-free plasticware.[1][2]

  • Reagents: The water used to prepare buffers and reagent solutions may be contaminated with metal ions. Always use fresh, high-purity deionized or distilled water.

  • Environment: Dust and airborne particles can introduce zinc contamination. Keep plates covered during incubation.

Q3: My sample absorbance is much higher than expected. How can I determine if this is a true result or a false positive?

A3: High absorbance can be a true result, but it can also be a false positive caused by interfering substances. Here’s how to investigate:

  • Check for Interfering Ions: The this compound reagent can also react with other divalent cations like copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). If your sample is likely to contain these ions, they may be the source of the false positive.

  • Use a Masking Agent: A masking agent can selectively bind to interfering ions, preventing them from reacting with the this compound. See the "Experimental Protocols" section for more details.

  • Perform a Spike and Recovery Experiment: Add a known amount of zinc standard to your sample and a control buffer. If the recovery in your sample is significantly different from the control (typically outside 80-120%), it suggests that your sample matrix is interfering with the assay.

  • Sample Deproteinization: High concentrations of proteins or lipids can interfere with the assay. Deproteinizing your sample with trichloroacetic acid (TCA) can help eliminate this interference.[1]

Q4: Can I use plasma samples collected with EDTA?

A4: No, you should not use samples containing ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that will bind the zinc in your sample, making it unavailable to react with the this compound reagent and leading to falsely low results.[2] Heparin or citrate are acceptable anticoagulants for plasma collection.[2]

Q5: How should I prepare different types of samples for this assay?

A5: Proper sample preparation is critical for accurate results.

  • Serum/Plasma: Should be free of hemolysis. If samples contain a high protein concentration, deproteinize with a 7% TCA solution.[1][2]

  • Urine: Acidify samples to a pH of 3-4 with concentrated HCl to dissolve any sediment that could bind zinc.[1]

  • Tissue Homogenates/Cell Lysates: These samples must be deproteinized due to high protein content. Use an EDTA-free lysis buffer, and then perform TCA precipitation.[1]

  • All Samples: If samples are turbid, centrifuge to pellet the insoluble material before performing the assay.

Data Presentation

Table 1: Common Interferences in this compound Assays
Interfering SubstanceType of InterferenceRecommended Action
Copper (Cu²⁺), Iron (Fe²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺)Positive (Forms colored complex)Use a masking agent (e.g., salicylaldoxime, dimethylglyoxime).
EDTA, CitrateNegative (Chelates zinc)Avoid using these anticoagulants/additives in sample collection and preparation.[2]
High Protein/Lipid ContentVariable (Can cause turbidity or non-specific binding)Deproteinize sample using TCA precipitation or ultrafiltration.
Hemolysis in Blood SamplesPositive (Release of zinc from red blood cells)Use non-hemolyzed samples. If high results are obtained from serum, recollect and re-test.[2]
Table 2: Tolerance Limits for Non-Interfering Substances

The following substances have been shown not to significantly interfere with the this compound zinc assay up to the concentrations listed.

SubstanceConcentration
Hemoglobin>500 mg/dL
Bilirubin>40 mg/dL
Triglycerides1000 mg/dL

Note: This data is compiled from various commercially available kit inserts. Tolerance may vary slightly between different reagent formulations.

Experimental Protocols

Protocol 1: Sample Deproteinization using TCA

This protocol is essential for samples with high protein content, such as serum, plasma, and cell lysates.

  • Add an equal volume of 7% Trichloroacetic Acid (TCA) solution to your sample (e.g., 100 µL of sample + 100 µL of 7% TCA).

  • Vortex briefly to mix.

  • Incubate on ice for 10 minutes to allow proteins to precipitate.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Carefully collect the supernatant, which now contains the deproteinized sample, for use in the this compound assay.

Diagram: Deproteinization Workflow

G start Start: High Protein Sample step1 1. Add equal volume of 7% TCA start->step1 step2 2. Vortex to mix step1->step2 step3 3. Incubate on ice (10 min) step2->step3 step4 4. Centrifuge (13,000 x g, 5 min) step3->step4 step5 5. Collect supernatant step4->step5 end_node End: Deproteinized Sample for Assay step5->end_node

Caption: A simple workflow for sample deproteinization using TCA.

Protocol 2: Mitigating Cation Interference with Masking Agents

Interference from cations like Cu²⁺ and Fe²⁺ is a primary cause of false positives. While many commercial kits include proprietary masking agents in their reagents, this protocol provides guidance on the principle of their use. A common masking agent mentioned in the literature for similar assays is salicylaldoxime.

Disclaimer: This is a generalized protocol based on principles from patent literature describing reagent compositions.[3] Optimal concentrations may need to be determined empirically for your specific sample type and assay conditions.

Objective: To prepare a coloring reagent that includes a masking agent to prevent interference.

Reagent Preparation (Based on principles from patent EP0147660B1):

  • Prepare a Buffer Solution: A borate or carbonate buffer at pH ~9.5 is typically used.

  • Dissolve Components: In the buffer solution, dissolve the following components in order:

    • A surfactant (e.g., Brij-35) to prevent precipitation.

    • Sodium citrate.

    • The masking agent, salicylaldoxime , at a concentration of approximately 1 g/L.[3]

    • This compound reagent to its final desired concentration (e.g., 0.05 mmol/L).[3]

  • Adjust pH: Ensure the final pH of the coloring reagent is ~9.5.

  • Application: Use this complete coloring reagent containing the masking agent in your assay as you would the standard coloring reagent.

Validation: It is critical to validate this approach. Run parallel experiments with and without the masking agent on samples known to contain interfering ions to confirm its effectiveness. Also, test zinc standards with the masking agent to ensure it does not negatively impact the detection of zinc.

References

improving the sensitivity of 5-Bromo-PAPS for trace metal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing 5-Bromo-PAPS for the sensitive determination of trace metals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: High Blank Absorbance

Question: My blank reading is excessively high, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?

Answer:

A high blank absorbance can be caused by several factors:

  • Contaminated Reagents: The water or buffer used to prepare the this compound solution may be contaminated with trace metals.

    • Solution: Use high-purity, deionized water (18 MΩ·cm) and analytical grade buffer components. It is also advisable to treat the water and buffers with a chelating resin to remove any residual metal ions.

  • Reagent Instability: The this compound reagent may have degraded over time, especially if not stored correctly.

    • Solution: Store the solid this compound reagent at 2-8°C in a dark, dry place. Prepare fresh working solutions daily. If the stock solution appears discolored or contains precipitate, it should be discarded.

  • Cuvette Contamination: The cuvettes used for measurement may have residual metal contamination.

    • Solution: Clean cuvettes thoroughly by soaking them in a 10% nitric acid solution, followed by rinsing with copious amounts of deionized water.

Logical Relationship for Troubleshooting High Blank Absorbance

high_blank_troubleshooting start High Blank Absorbance cause1 Contaminated Reagents? start->cause1 cause2 Reagent Instability? start->cause2 cause3 Cuvette Contamination? start->cause3 solution1 Use high-purity water and reagents. Treat with chelating resin. cause1->solution1 Yes solution2 Prepare fresh this compound solution. Store stock solution properly. cause2->solution2 Yes solution3 Acid-wash cuvettes. Rinse thoroughly with deionized water. cause3->solution3 Yes

Caption: Troubleshooting workflow for high blank absorbance.

Issue 2: Non-Linear Calibration Curve

Question: My calibration curve for the metal of interest is not linear, especially at higher concentrations. Why is this happening and how can I fix it?

Answer:

Deviation from linearity in a calibration curve is a common issue and can be attributed to the following:

  • Exceeding the Linear Dynamic Range: At high analyte concentrations, the relationship between absorbance and concentration can become non-linear, a phenomenon predicted by the Beer-Lambert law.

    • Solution: Prepare a more diluted set of standards to ensure that the measurements fall within the linear range of the assay. If high concentrations are expected in samples, they should be diluted accordingly.

  • Reagent Limitation: At high metal concentrations, the amount of this compound in the reaction may become the limiting factor, preventing the formation of additional metal-ligand complexes.

    • Solution: Increase the concentration of the this compound working solution. However, this may also increase the blank absorbance, so optimization is necessary.

  • Instrumental Factors: Stray light within the spectrophotometer can also lead to non-linearity at high absorbance values.

    • Solution: Ensure the spectrophotometer is well-maintained and the settings are appropriate for the assay.

Logical Relationship for Troubleshooting Non-Linear Calibration Curve

nonlinear_calibration_troubleshooting start Non-Linear Calibration Curve cause1 Exceeded Linear Range? start->cause1 cause2 Reagent Limitation? start->cause2 cause3 Instrumental Issue? start->cause3 solution1 Dilute standards and samples. cause1->solution1 Yes solution2 Increase this compound concentration. cause2->solution2 Yes solution3 Check spectrophotometer performance. cause3->solution3 Yes standard_zinc_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare this compound Stock Solution assay2 Add this compound prep1->assay2 prep2 Prepare Bicarbonate Buffer assay1 Pipette Buffer prep2->assay1 prep3 Prepare Zinc Standards assay3 Add Standard/Sample prep3->assay3 assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 assay5 Measure Absorbance at 552 nm assay4->assay5 analysis1 Plot Calibration Curve assay5->analysis1 analysis2 Determine Sample Concentration analysis1->analysis2 micellar_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Surfactant Solution assay2 Add Surfactant prep1->assay2 prep2 Prepare this compound & Standards assay3 Add this compound prep2->assay3 assay4 Add Standard/Sample prep2->assay4 assay1 Pipette Buffer assay1->assay2 assay2->assay3 assay3->assay4 assay5 Incubate assay4->assay5 assay6 Measure Absorbance assay5->assay6 analysis1 Plot Calibration Curve assay6->analysis1 analysis2 Determine Sample Concentration analysis1->analysis2

5-Bromo-PAPS reagent stability and long-term storage protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and long-term storage of the 5-Bromo-PAPS reagent. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Stability and Long-Term Storage Protocols

Proper storage and handling of the this compound reagent are critical for ensuring its stability and obtaining reliable and reproducible results. The following tables summarize the recommended storage conditions and stability data for the reagent in both solid and solution forms.

Table 1: Storage and Stability of Solid this compound Reagent

ParameterRecommendationNotes
Storage Temperature 2-8°CKeep refrigerated.
Light Exposure Protect from lightStore in a dark container or location.
Moisture Protect from moistureKeep the container tightly sealed.
Long-Term Stability At least 12 monthsWhen stored under the recommended conditions.[1]

Table 2: Storage and Stability of this compound Reagent Solutions

ParameterRecommendationNotes
Storage Temperature 4°CFor prepared colorimetric/working solutions.[2]
Light Exposure Store in the darkProtect from light to prevent photodegradation.[2]
Solution pH Alkaline (typically pH 9.8 for zinc assays)The optimal pH for the formation of the zinc-5-Bromo-PAPS complex is between 7.5 and 9.5.
Short-Term Stability Up to 1 monthFor prepared "Color Developer Solution" stored at 4°C in the dark.[2]
On-board Stability (Automated Analyzers) Typically 30 daysRefer to the specific instrument and reagent manufacturer's guidelines.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues encountered when using the this compound reagent.

TroubleshootingGuide start Start Troubleshooting issue Identify the Issue start->issue no_color no_color issue->no_color Color issue inconsistent inconsistent issue->inconsistent Reproducibility issue high_blank high_blank issue->high_blank Blank issue cause_reagent cause_reagent no_color->cause_reagent cause_ph cause_ph no_color->cause_ph cause_interference cause_interference no_color->cause_interference inconsistent->cause_reagent cause_pipetting cause_pipetting inconsistent->cause_pipetting cause_temp cause_temp inconsistent->cause_temp high_blank->cause_reagent cause_contamination cause_contamination high_blank->cause_contamination sol_reagent sol_reagent cause_reagent->sol_reagent sol_ph sol_ph cause_ph->sol_ph sol_interference sol_interference cause_interference->sol_interference sol_pipetting sol_pipetting cause_pipetting->sol_pipetting sol_temp sol_temp cause_temp->sol_temp sol_contamination sol_contamination cause_contamination->sol_contamination

Caption: Troubleshooting workflow for experiments using this compound.

Q1: I am not observing any or very low color development in my assay. What could be the cause?

A1: This issue can arise from several factors:

  • Reagent Degradation: The this compound reagent, especially in solution, can degrade over time if not stored correctly. Prepare a fresh working solution from the solid stock. Ensure the solid reagent has been stored at 2-8°C and protected from light and moisture.

  • Incorrect pH: The formation of the colored metal-complex is pH-dependent. For zinc assays, the optimal pH is typically around 9.8.[3][4][5] Verify the pH of your buffer using a calibrated pH meter.

  • Sample Interference: Your sample may contain chelating agents, such as EDTA, which will interfere with the reaction between this compound and the metal ion of interest.[2] Consider sample preparation steps to remove such interferences.

  • Absence of Analyte: Confirm that the analyte (e.g., zinc) is present in your sample at a detectable concentration.

Q2: My results are inconsistent between experiments or even within the same experiment.

A2: Inconsistent results are often due to procedural variability:

  • Pipetting Errors: Ensure your pipettes are calibrated and that you are using the correct pipetting technique. Small variations in the volumes of the reagent or sample can lead to significant differences in absorbance readings.

  • Temperature Fluctuations: The rate of the color-forming reaction can be temperature-dependent. Ensure all components are at the recommended reaction temperature and that the incubation time is consistent for all samples.[2]

  • Reagent Instability: If you are using a pre-made reagent solution over a long period, it may be degrading. Try preparing a fresh solution.

Q3: I am observing a high background or blank absorbance.

A3: A high blank reading can be caused by:

  • Contamination: The use of glassware or pipette tips that are contaminated with metal ions can lead to a high background signal. Use of disposable, metal-free plasticware is recommended.[2] If using glassware, it should be acid-washed.

  • Water Quality: Ensure you are using high-purity, deionized water for the preparation of all reagents and buffers to avoid metal contamination.

  • Reagent Degradation: Over time, the this compound reagent itself might show increased absorbance at the measurement wavelength. Preparing a fresh solution is recommended.

Frequently Asked Questions (FAQs)

Q4: What is the optimal wavelength for measuring the this compound-zinc complex?

Q5: Can this compound be used to detect other metal ions besides zinc?

A5: Yes, this compound can form colored complexes with other metal ions such as copper (Cu²⁺), iron (Fe²⁺), and nickel (Ni²⁺). However, its primary application is in the highly sensitive detection of zinc. If other metal ions are present in the sample, masking agents may be required to ensure the specificity of the zinc measurement.[7]

Q6: How should I prepare a stock solution of this compound?

A6: this compound is a water-soluble powder. To prepare a stock solution, dissolve the powder in high-purity, deionized water. The concentration of the stock solution will depend on the specific experimental protocol. For long-term storage of the stock solution, it is recommended to store it at 4°C and protected from light.

Q7: What are the signs of this compound reagent degradation?

A7: Visual signs of degradation in the solid reagent can include a change in color from the typical reddish-brown powder. For reagent solutions, a significant change in color or a decrease in performance (e.g., lower than expected absorbance for a known standard) can indicate degradation. A high blank absorbance can also be a sign of reagent deterioration.[5]

Experimental Protocol: General Procedure for a Colorimetric Zinc Assay

This section provides a detailed methodology for a typical colorimetric zinc assay using this compound.

ExperimentalWorkflow start Start Assay reagent_prep reagent_prep start->reagent_prep end_assay End sample_prep sample_prep reagent_prep->sample_prep add_reagent add_reagent sample_prep->add_reagent add_samples add_samples add_reagent->add_samples incubate incubate add_samples->incubate read_abs read_abs incubate->read_abs calculate calculate read_abs->calculate calculate->end_assay

Caption: A typical experimental workflow for a this compound based colorimetric assay.

1. Reagent Preparation:

  • Prepare a buffer solution of the appropriate pH (e.g., bicarbonate buffer, pH 9.8).[3][4][5]
  • Prepare the this compound working solution by dissolving the solid reagent in the buffer to the desired concentration as specified in your protocol. Protect this solution from light.

2. Sample and Standard Preparation:

  • Prepare a series of standards with known zinc concentrations.
  • Prepare your unknown samples. If necessary, include a sample preparation step to remove interfering substances (e.g., deproteinization).
  • Use high-purity water as a blank.

3. Assay Procedure:

  • Pipette the this compound working solution into your reaction vessels (e.g., microplate wells or cuvettes).
  • Add the blank, standards, and samples to their respective vessels.
  • Mix gently and incubate for the time and at the temperature specified in your protocol (e.g., 5-10 minutes at 25°C or 37°C).[3][8]

4. Measurement and Analysis:

  • Measure the absorbance of the blank, standards, and samples at the appropriate wavelength (typically around 560 nm).
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.
  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
  • Determine the concentration of zinc in your samples by interpolating their absorbance values on the standard curve.

References

effect of pH on 5-Bromo-PAPS absorbance and color development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Bromo-PAPS in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive, water-soluble colorimetric reagent. Its primary application is the spectrophotometric determination of various metal ions, most notably zinc (Zn²⁺).[1][2] It is also utilized for the quantification of other divalent metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[1] Additionally, in complex with titanium, it can be used for the detection of hydrogen peroxide.[1]

Q2: What is the optimal pH range for color development with this compound in zinc assays?

For the detection of zinc, this compound forms a stable, colored complex in an alkaline environment. The recommended pH range is typically between 7.5 and 9.5.[1][2] Some commercial assay kits for zinc determination using this compound utilize a bicarbonate buffer at pH 9.8.[3]

Q3: What is the expected color change when this compound binds to zinc?

An aqueous solution of this compound is typically reddish-orange.[4] Upon chelation with zinc ions within the optimal pH range, the solution color changes, resulting in a red chelate complex.[1][5]

Q4: What is the absorbance maximum (λmax) of the this compound-zinc complex?

Q5: What is the absorbance maximum (λmax) of uncomplexed this compound?

The uncomplexed this compound reagent has a reported absorbance maximum of around 449 nm.[7] It is important to note that the pH at which this value was determined is not specified, and the absorbance spectrum of the free dye is likely to be pH-dependent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Color Development Incorrect pH: The reaction buffer is outside the optimal pH range of 7.5-9.5 for zinc chelation.Verify the pH of your reaction buffer and adjust as necessary. Prepare fresh buffer if there are concerns about its stability or accuracy.
Reagent Degradation: this compound is sensitive to light and moisture. Improper storage may lead to degradation.Store the reagent at 2-8°C, protected from light and moisture.[4] If degradation is suspected, use a fresh vial of the reagent.
Insufficient Analyte Concentration: The concentration of the metal ion in the sample is below the detection limit of the assay.Concentrate the sample if possible. Refer to the specific assay protocol for the linear range and sensitivity.
High Background Absorbance Suboptimal pH: The inherent color of this compound can change with pH. The chosen pH may be causing high background absorbance at the measurement wavelength.Measure the absorbance of a reagent blank (containing all components except the analyte) at your chosen pH. If the background is high, consider optimizing the pH to maximize the signal-to-noise ratio. It may be necessary to experimentally determine the absorbance spectrum of this compound at various pH values (see Experimental Protocols).
Contaminated Reagents: Buffers or water used may be contaminated with interfering metal ions.Use high-purity water (e.g., deionized, distilled) and analytical grade buffer components. Consider treating buffers with a chelating resin to remove trace metal contaminants.
Inconsistent or Irreproducible Results Interfering Substances: The sample may contain other metal ions or chelating agents (e.g., EDTA) that interfere with the reaction.For zinc assays, specific masking agents can be used to eliminate interference from other metals. For example, citric acid or metaphosphoric acid can mask iron, while 2-mercaptobenzothiazole can mask copper.[1][8]
Temperature Fluctuations: The rate of complex formation and the stability of the complex may be temperature-dependent.Ensure that all solutions are equilibrated to the specified reaction temperature and maintain a consistent temperature throughout the assay. Incubation times of 5 minutes at 37°C or 10 minutes at 25°C are suggested in some protocols.[3][5]
Unexpected Color Changes pH Shift: The sample itself may have altered the final pH of the reaction mixture, moving it outside the optimal range.Measure the final pH of the reaction mixture. If necessary, increase the buffering capacity of your reaction buffer.
Reaction with Non-Target Metals: this compound can react with various metal ions. The observed color may be due to a complex with a contaminant metal.Refer to literature for the spectral properties of this compound complexes with other metals. Use appropriate masking agents if contamination is suspected.

Experimental Protocols

Protocol for a Standard Zinc Assay using this compound

This protocol provides a general framework for the colorimetric determination of zinc.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound in high-purity water.

    • Reaction Buffer: Prepare a buffer solution with a pH between 7.5 and 9.5 (e.g., Tris-HCl, Bicarbonate buffer).

    • Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations using a certified zinc standard.

  • Assay Procedure:

    • Pipette the reaction buffer into appropriate vials or a microplate.

    • Add the zinc standard or unknown sample to the respective vials/wells.

    • Add the this compound stock solution to initiate the reaction.

    • Mix thoroughly and incubate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for complete color development.[5]

  • Data Acquisition:

    • Measure the absorbance of each sample and standard at 552 nm using a spectrophotometer or microplate reader.

    • Use a reagent blank (containing buffer and this compound but no zinc) to zero the instrument.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the zinc standards against their known concentrations.

    • Determine the concentration of zinc in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

G General Workflow for a this compound Colorimetric Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, Standards) mix Mix Reagents and Sample/Standard reagents->mix samples Prepare Samples (Dilution, etc.) samples->mix incubate Incubate for Color Development mix->incubate measure Measure Absorbance at 552 nm incubate->measure calculate Calculate Concentration measure->calculate

Caption: General workflow for a colorimetric assay using this compound.

G Troubleshooting Logic for High Background Absorbance start High Background Absorbance Detected check_blank Is the reagent blank absorbance high? start->check_blank check_ph Is the buffer pH correct? check_blank->check_ph Yes end_bad Issue Persists - Consult Further check_blank->end_bad No check_contamination Are reagents contaminated? check_ph->check_contamination Yes optimize_ph Optimize Assay pH check_ph->optimize_ph No prepare_fresh Prepare Fresh Reagents check_contamination->prepare_fresh Possible check_contamination->end_bad Unlikely end_good Problem Resolved optimize_ph->end_good prepare_fresh->end_good

Caption: Troubleshooting logic for high background absorbance in this compound assays.

References

managing interference from chelating agents like EDTA in 5-Bromo-PAPS assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-PAPS assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, with a particular focus on managing interference from chelating agents like EDTA.

Troubleshooting Guide: EDTA Interference

Interference from EDTA is a significant cause of variability and inaccuracy in this compound assays. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemProbable CauseRecommended Solution
Low or no color development in the assay EDTA in the sample is chelating the metal ions (e.g., Zinc) essential for the this compound colorimetric reaction.[1][2]Remove EDTA from the sample prior to the assay using methods like ultrafiltration or spin-column gel filtration. Alternatively, consider using an EDTA-free sample preparation protocol if possible.
Inconsistent or non-reproducible results Variable concentrations of residual EDTA across different samples are causing differing levels of interference.Standardize an effective EDTA removal protocol for all samples. Ultrafiltration has been shown to be a highly effective method for complete EDTA removal.[3][4]
Assay works with standards but not with samples The sample matrix contains interfering substances, with EDTA being a common culprit, especially in samples derived from cell lysates or stored with protease inhibitors.Implement an EDTA removal step for your specific sample type. See the detailed experimental protocol below for guidance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does EDTA interfere with it?

EDTA (Ethylenediaminetetraacetic acid) is a strong chelating agent, meaning it binds tightly to metal ions.[3] If EDTA is present in your sample, it will sequester the metal ions, preventing them from reacting with this compound. This leads to a reduction in color development and an underestimation of the metal ion concentration.

Q2: My samples are precious and have a small volume. How can I remove EDTA without significant sample loss?

For small volume samples, spin-column gel filtration or ultrafiltration with devices designed for small sample volumes are recommended.[3][5][6] These methods are efficient at removing small molecules like EDTA while retaining larger molecules like proteins. Ultrafiltration, in particular, has been demonstrated to be very effective in removing EDTA to virtually undetectable levels with minimal sample loss when performed correctly.[3][4]

Q3: Are there any alternatives to EDTA that I can use in my sample preparation to avoid this interference?

Yes, several alternative chelating agents are available that may be more suitable for specific applications or less likely to interfere with downstream assays. Some alternatives include:

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): While still a chelating agent, it has a much higher affinity for calcium ions than for magnesium ions, which can be advantageous in certain contexts.

  • Alternative protease inhibitor cocktails: Many commercially available protease inhibitor cocktails are available in EDTA-free formulations.

The choice of an alternative will depend on the specific requirements of your experiment.

Q4: Can I simply add excess metal ions to my sample to overcome the EDTA chelation?

While theoretically possible, this approach is not recommended for quantitative assays like the this compound. Adding excess metal ions can lead to several complications:

  • Inaccurate quantification: It is difficult to determine the precise amount of metal ion needed to saturate the EDTA and then participate in the assay, leading to inaccurate results.

  • Altered protein function: Adding excess metal ions can affect the function of metalloproteins in your sample, potentially leading to misleading results.

  • Precipitation: High concentrations of certain metal ions can cause protein precipitation.

A more robust approach is to remove the interfering EDTA before running the assay.

Detailed Experimental Protocol: EDTA Removal by Ultrafiltration

This protocol describes a validated method for removing EDTA from protein samples using centrifugal ultrafiltration units.

Materials:

  • Centrifugal ultrafiltration devices with a molecular weight cutoff (MWCO) appropriate for your protein of interest (e.g., 10 kDa).

  • EDTA-free buffer compatible with your downstream this compound assay.

  • Microcentrifuge.

Procedure:

  • Sample Preparation: Start with your protein sample containing EDTA.

  • Dilution: Dilute the sample at least 10-fold with the EDTA-free buffer. This initial dilution is crucial for efficient removal of EDTA.

  • Ultrafiltration:

    • Add the diluted sample to the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to reduce the volume back to approximately the original sample volume. The filtrate will contain the removed EDTA.

  • Wash Step:

    • Re-dilute the concentrated sample in the ultrafiltration device with at least 10 volumes of the EDTA-free buffer.

    • Centrifuge the device again to concentrate the sample.

  • Repeat Wash (Optional but Recommended): For complete removal of EDTA, a second wash step (repeating step 4) is highly recommended.[3]

  • Sample Recovery: After the final centrifugation step, recover the concentrated, EDTA-free sample from the ultrafiltration device.

  • Validation (Optional): The removal of EDTA can be confirmed using specialized analytical methods, although for most applications, the protocol's efficacy is sufficient.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for removing EDTA from a sample prior to a this compound assay.

EDTA_Removal_Workflow cluster_0 EDTA Removal Protocol cluster_1 Assay Protocol start Sample containing EDTA dilute1 Dilute 10-fold with EDTA-free buffer start->dilute1 concentrate1 Concentrate by ultrafiltration dilute1->concentrate1 dilute2 Re-dilute 10-fold with EDTA-free buffer concentrate1->dilute2 filtrate1 filtrate1 concentrate1->filtrate1 Discard Filtrate (contains EDTA) concentrate2 Concentrate by ultrafiltration dilute2->concentrate2 end EDTA-free sample concentrate2->end filtrate2 filtrate2 concentrate2->filtrate2 Discard Filtrate (contains EDTA) assay Perform this compound Assay end->assay results Accurate Results assay->results EDTA_Interference_Mechanism cluster_assay This compound Assay cluster_interference EDTA Interference Zn Zn²⁺ Complex Colored Complex Zn->Complex + PAPS This compound PAPS->Complex + EDTA EDTA Chelate Zn-EDTA Chelate EDTA->Chelate + Zn²⁺ Chelate->Complex Prevents Formation Zn_source Zn²⁺ in Sample Zn_source->Zn No EDTA Zn_source->EDTA With EDTA

References

Technical Support Center: Sulfotransferase Assays in High-Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and protocol modifications for researchers encountering challenges with sulfotransferase (SULT) assays when working with samples containing high concentrations of protein. While a direct sulfotransferase assay using 5-Bromo-PAPS is not a documented method, this guide addresses the common issues of protein interference and offers robust alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Why are high protein concentrations problematic in my sulfotransferase assay?

High concentrations of protein in your sample can interfere with the assay in several ways:

  • Enzyme Inhibition: Non-specific binding of proteins to the sulfotransferase enzyme or the substrate can lead to apparent inhibition and an underestimation of activity.

  • Signal Interference: Proteins can interfere with the detection method. In colorimetric assays, proteins can cause turbidity or interact with the chromogenic reagent, leading to high background signals. In fluorescence-based assays, proteins can cause quenching of the fluorescent signal.

  • Substrate Sequestration: The protein of interest or other proteins in the sample may non-specifically bind to the substrate or the cofactor (PAPS), reducing their effective concentration available for the enzymatic reaction.

Q2: Is there a direct protocol for using this compound to measure sulfotransferase activity?

Based on current scientific literature, there is no established protocol for a direct sulfotransferase assay using this compound. This compound is a chromogenic agent primarily used for the detection of zinc and pyrophosphate. While sulfotransferase activity produces 3'-phosphoadenosine-5'-phosphate (PAP), a direct colorimetric reaction with this compound has not been described for this application.

Q3: What are the initial steps to troubleshoot high background noise in my assay?

High background is a common issue with high-protein samples. Here are some initial troubleshooting steps:

  • Run proper controls: Include a "no enzyme" control and a "no substrate" control with your high-protein sample matrix to quantify the background signal.

  • Sample Dilution: The simplest approach is to dilute your sample to a concentration where the interference is minimized, while the enzyme activity is still detectable.

  • Optimize Reagent Concentrations: Titrate your enzyme and substrate concentrations to find an optimal window where the specific signal is high and the background is low.

Troubleshooting Guide: High-Protein Samples

This section provides solutions to specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal - Protein interaction with detection reagents.- Turbidity from high protein concentration.- Endogenous enzyme activity in the sample.- Implement a sample preparation step to remove excess protein (see Experimental Protocols).- Include appropriate controls (no enzyme, no substrate) and subtract the background.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the reaction buffer to reduce non-specific binding and aggregation.
Low or No Signal - Enzyme inhibition by components in the sample matrix.- Substrate or cofactor sequestration by sample proteins.- Degradation of the enzyme or substrate by proteases in the sample.- Perform a spike-and-recovery experiment by adding a known amount of purified enzyme to your sample matrix to assess for inhibition.- Increase the concentration of the substrate and PAPS to overcome competitive binding.- Add protease inhibitors to your sample preparation and reaction buffers.- Consider a sample clean-up or protein removal step prior to the assay.
Poor Reproducibility - Inconsistent sample preparation.- Protein precipitation during the assay.- Pipetting errors with viscous samples.- Standardize the sample preparation protocol, ensuring complete solubilization.- Centrifuge samples after thawing and before use to remove any precipitates.- Use reverse pipetting techniques for viscous samples.

Experimental Protocols

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)

This method is effective for removing the bulk of protein from a sample before assaying for sulfotransferase activity. Note: This method will also precipitate the sulfotransferase enzyme, so it is only suitable for measuring the concentration of small molecule products of the reaction, not for measuring enzyme kinetics directly on the treated sample. It is best used to stop the reaction and prepare the sample for product analysis by methods like HPLC.

Materials:

  • Trichloroacetic acid (TCA), 20% (w/v) solution

  • Microcentrifuge tubes

  • Ice

Procedure:

  • Perform your sulfotransferase reaction in a microcentrifuge tube.

  • To stop the reaction and precipitate the protein, add an equal volume of ice-cold 20% TCA to the reaction mixture.

  • Vortex briefly to ensure thorough mixing.

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the small molecule products of your reaction, for downstream analysis (e.g., by HPLC). The pellet contains the precipitated protein.

Protocol 2: Universal Phosphatase-Coupled Sulfotransferase Assay

This is a robust alternative for measuring sulfotransferase activity in a continuous, colorimetric format that is less susceptible to certain types of interference. This assay measures the production of PAP, a universal product of all PAPS-dependent sulfotransferases.

Principle: A PAP-specific phosphatase is used to hydrolyze PAP to AMP, releasing inorganic phosphate. The released phosphate is then detected using a sensitive colorimetric reagent like Malachite Green.

Materials:

  • Recombinant PAP-specific phosphatase (e.g., gPAPP)

  • Malachite Green phosphate detection reagent

  • Reaction buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • PAPS

  • Sulfotransferase enzyme and substrate

  • 96-well microplate and plate reader

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the reaction buffer, PAPS, the acceptor substrate, and the coupling PAP-specific phosphatase.

  • Initiate the reaction by adding the sulfotransferase enzyme or the protein sample containing the enzyme.

  • Incubate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green phosphate detection reagent.

  • Measure the absorbance at approximately 620 nm with a plate reader.

  • Quantify the amount of phosphate released by comparing to a standard curve prepared with known concentrations of phosphate.

Data Presentation: Comparison of Sample Preparation Methods

Method Pros Cons Compatibility
Dilution - Simple and fast.- Does not introduce additional reagents.- May dilute the enzyme activity below the detection limit.- Does not remove interfering substances.All assay types
TCA Precipitation - Effectively removes proteins.- Harsh conditions can degrade some analytes.- Not suitable for direct kinetic measurements as it inactivates the enzyme.HPLC-based product detection
Acetone Precipitation - Milder than TCA.- Good for concentrating protein samples.- May not be as effective as TCA for all proteins.- Can co-precipitate other molecules.HPLC-based product detection
Centrifugal Filter Units (MWCO) - Removes proteins based on size.- Can be used to concentrate or buffer-exchange samples.- Potential for non-specific binding of small molecules to the filter membrane.- Can be slower for multiple samples.All assay types (for filtrate)

Visualizations

Logical Workflow for Troubleshooting High-Protein Samples

troubleshooting_workflow start Start: High-Protein Sample Assay problem Problem Encountered? (e.g., High Background, Low Signal) start->problem initial_steps Initial Troubleshooting: 1. Run Controls 2. Dilute Sample 3. Optimize Reagents problem->initial_steps evaluate1 Problem Resolved? initial_steps->evaluate1 advanced_prep Implement Sample Preparation: - TCA/Acetone Precipitation - Centrifugal Filtration evaluate1->advanced_prep No end_success End: Successful Assay evaluate1->end_success Yes evaluate2 Problem Resolved? advanced_prep->evaluate2 alternative_assay Consider Alternative Assay: - Phosphatase-Coupled Assay - HPLC-based Method evaluate2->alternative_assay No evaluate2->end_success Yes end_reassess End: Re-evaluate Experiment alternative_assay->end_reassess

Caption: Troubleshooting workflow for sulfotransferase assays with high-protein samples.

Experimental Workflow for the Phosphatase-Coupled Sulfotransferase Assay

phosphatase_coupled_assay start_reaction 1. Prepare Reaction Mix (Buffer, PAPS, Substrate, Phosphatase) add_enzyme 2. Add Sulfotransferase (Initiate Reaction) start_reaction->add_enzyme incubation 3. Incubate at 37°C add_enzyme->incubation stop_develop 4. Stop Reaction & Add Malachite Green Reagent incubation->stop_develop read_plate 5. Measure Absorbance (620 nm) stop_develop->read_plate analyze 6. Analyze Data (vs. Phosphate Standard Curve) read_plate->analyze

Caption: Workflow for the phosphatase-coupled sulfotransferase assay.

Validation & Comparative

A Comparative Guide to Clinical Zinc Quantification: 5-Bromo-PAPS Assay vs. Atomic Spectroscopy Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of zinc in clinical samples is crucial for a variety of diagnostic and research applications. This guide provides a detailed comparison of the widely used 5-Bromo-PAPS colorimetric assay with the gold-standard atomic spectroscopy techniques—Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We present a comprehensive overview of their principles, performance characteristics, and experimental protocols to aid in the selection of the most appropriate method for your specific needs.

Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with various pathological conditions. Consequently, robust and reliable methods for zinc quantification in biological matrices such as serum and plasma are in high demand. This guide delves into the validation of the this compound assay and critically compares it against established atomic spectroscopy methods.

Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the this compound assay, AAS, and ICP-MS for clinical zinc quantification.

Table 1: General Performance Characteristics

FeatureThis compound AssayAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle ColorimetricAtomic AbsorptionMass Spectrometry
Sample Throughput HighModerate to HighHigh
Instrumentation Cost LowModerateHigh
Ease of Use SimpleModerateComplex
Interferences Bilirubin, Hemoglobin, Triglycerides (can be minimized)[1][2]Spectral and chemical interferencesIsobaric and polyatomic interferences

Table 2: Analytical Performance for Serum/Plasma Zinc Quantification

ParameterThis compound AssayAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Linearity Range Up to 400 µg/dL (or higher in some kits)[1]Typically up to 100-200 µg/dLWide linear range, often several orders of magnitude
Minimum Detection Limit ~20 µg/dL[1]~1-5 µg/dL<1 µg/dL
Precision (CV%) < 5% (Intra-assay)[2]< 5%< 3%
Accuracy Good correlation with AAS, but potential for bias[1]HighVery High (Reference Method)

Experimental Workflows

Visualizing the experimental process is key to understanding the practical aspects of each method. The following diagrams, generated using Graphviz, illustrate the workflows for the this compound assay and the atomic spectroscopy methods.

G Figure 1: this compound Assay Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Procedure cluster_detection Detection & Analysis Sample Serum/Plasma Sample Mix Mix Sample and Reagent Sample->Mix Reagent This compound Reagent Reagent->Mix Incubate Incubate at RT or 37°C Mix->Incubate Measure Measure Absorbance at ~560 nm Incubate->Measure Calculate Calculate Zinc Concentration Measure->Calculate

Caption: Workflow of the this compound colorimetric assay for zinc quantification.

G Figure 2: Atomic Spectroscopy (AAS/ICP-MS) Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Processing Sample Serum/Plasma Sample Dilution Dilution with Acid/Solvent Sample->Dilution Aspiration Sample Aspiration Dilution->Aspiration Atomization Atomization (Flame/Furnace/Plasma) Aspiration->Atomization Detection Detection (Absorbance/Mass) Atomization->Detection Calibration Calibration Curve Detection->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Generalized workflow for zinc quantification using AAS or ICP-MS.

Detailed Experimental Protocols

This compound Assay Protocol (General)

This protocol provides a general procedure for the colorimetric determination of zinc in serum or plasma using the this compound reagent. Note that specific reagent volumes and incubation times may vary between commercial kits.

  • Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. This typically involves mixing a buffer and the chromogen.

  • Standard Curve Preparation: Prepare a series of zinc standards of known concentrations (e.g., 0, 50, 100, 200, 400 µg/dL) by diluting a stock standard solution.

  • Sample Preparation: Use serum or plasma samples directly. If samples are turbid, they should be centrifuged to remove any particulate matter.

  • Assay Procedure:

    • Pipette a small volume of each standard, sample, and a blank (water or buffer) into separate wells of a microplate or individual tubes.

    • Add the this compound working solution to each well/tube.

    • Mix gently and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).[1]

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus zinc concentration. Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

Atomic Absorption Spectroscopy (AAS) Protocol for Serum Zinc

This protocol outlines a typical procedure for quantifying zinc in serum using flame or graphite furnace AAS.

  • Sample Preparation:

    • Thaw frozen serum samples to room temperature.

    • Prepare a 1:10 or 1:20 dilution of the serum samples with a suitable diluent, such as deionized water or a dilute acid solution (e.g., 0.1% nitric acid).

  • Standard Preparation: Prepare a series of zinc standards with concentrations spanning the expected range of the diluted samples. The standards should be prepared in the same diluent as the samples.

  • Instrument Setup:

    • Install a zinc hollow cathode lamp and set the monochromator to the primary wavelength for zinc (213.9 nm).

    • Optimize instrument parameters such as slit width, lamp current, and gas flow rates (for flame AAS) or temperature program (for graphite furnace AAS).

  • Measurement:

    • Aspirate the blank, standards, and samples into the atomizer (flame or graphite furnace).

    • Record the absorbance readings for each solution.

  • Calculation:

    • Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the zinc concentration in the diluted samples from the calibration curve and multiply by the dilution factor to obtain the original serum zinc concentration.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol for Serum Zinc

ICP-MS is a highly sensitive technique for elemental analysis. The following is a general protocol for serum zinc quantification.

  • Sample Preparation:

    • Thaw serum samples and vortex briefly.

    • Perform a simple dilution of the serum, typically 1:20 to 1:50, with a diluent containing a weak acid (e.g., 0.1-1% nitric acid) and an internal standard (e.g., gallium or yttrium).[7][8] The diluent may also contain a surfactant to improve nebulization.[7][8]

  • Standard Preparation: Prepare a multi-element calibration standard solution containing zinc and the internal standard at various concentrations in the same diluent as the samples.

  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and lens voltages, to achieve maximum sensitivity and stability for the zinc isotopes to be measured (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn).

  • Measurement:

    • Introduce the blank, standards, and prepared samples into the ICP-MS system.

    • The instrument will measure the ion counts for the selected zinc isotopes and the internal standard.

  • Calculation:

    • The concentration of zinc in the samples is calculated by the instrument software based on the ratio of the analyte signal to the internal standard signal and by referencing the calibration curve. The initial dilution factor is then applied to determine the zinc concentration in the original serum sample.

Conclusion

The this compound assay offers a convenient, cost-effective, and high-throughput method for the clinical quantification of zinc. Its simplicity makes it well-suited for routine screening and large-scale studies. However, for applications demanding the highest accuracy and sensitivity, and for confirmatory analysis, atomic spectroscopy methods such as AAS and particularly ICP-MS remain the gold standard. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources. This guide provides the necessary information for an informed decision, empowering researchers to select the most appropriate technique for their zinc quantification needs.

References

comparison of 5-Bromo-PAPS and Zincon for zinc detection sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of zinc is paramount in a multitude of biological and chemical assays. Two chromogenic reagents, 5-Bromo-PAPS and Zincon, have emerged as common choices for the spectrophotometric determination of zinc. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific research needs.

Executive Summary

Both this compound and Zincon are effective colorimetric reagents for zinc detection, each with its own set of advantages and disadvantages. This compound stands out for its significantly higher molar absorptivity, indicating a greater sensitivity in detecting zinc ions. This makes it a preferred choice for applications where the zinc concentration is expected to be low. On the other hand, Zincon may offer a slightly lower limit of detection in some applications and has a long history of use with well-established protocols. The choice between the two will ultimately depend on the specific requirements of the assay, including the expected zinc concentration, the sample matrix, and the desired level of sensitivity.

Performance Comparison: At a Glance

ParameterThis compoundZincon
Molar Absorptivity (ε) ~1.33 x 10⁵ L·mol⁻¹·cm⁻¹ at 552 nm[1]~2.3 x 10⁴ L·mol⁻¹·cm⁻¹ at 620 nm[2]
Limit of Detection (LOD) 4 µg/dL (~0.61 µM)[3]0.02 mg/L (~0.31 µM)[4]
Maximum Absorbance (λmax) 552 nm (red chelate)[1][5]620 nm (blue complex)[2]
Optimal pH 7.5 - 9.5[1]~9.0[4]
Solubility Water-soluble[5]Slightly soluble in water and alcohol[2]

Delving into the Data: A Closer Look

Sensitivity: The most striking difference between the two reagents is their molar absorptivity. This compound exhibits a molar absorptivity approximately 5.8 times higher than that of Zincon.[1][2] Molar absorptivity is a direct measure of how much light a substance absorbs at a particular wavelength. A higher value, as seen with this compound, translates to a greater change in absorbance for a given concentration of zinc, signifying higher sensitivity.

Specificity and Interferences: Both reagents can form complexes with other divalent metal ions, which can lead to interference. For Zincon, ions such as copper, nickel, cobalt, iron, and cadmium are known to interfere.[5] Similarly, this compound can react with copper, iron, nickel, and cobalt.[1] The use of masking agents is often employed to mitigate these interferences. For instance, cyanide can be used to complex interfering heavy metals in the Zincon method, with cyclohexanone then selectively freeing the zinc.[4] For this compound, citric acid or metaphosphoric acid can be used to mask iron ions.[1]

Experimental Design: Foundational Protocols

Below are detailed experimental protocols for zinc detection using both this compound and Zincon. These should be considered as foundational templates and may require optimization based on the specific sample type and instrumentation.

Zinc Detection using this compound (Adapted for general use)

1. Reagent Preparation:

  • Buffer Solution (pH 9.8): Prepare a 200 mmol/L bicarbonate buffer.
  • This compound Reagent: Prepare a 0.02 mmol/L solution of this compound in the bicarbonate buffer. This solution may also contain masking agents like 170 mmol/L sodium citrate and 4 mmol/L dimethylglyoxime to minimize interference.[3][6][7]
  • Zinc Standard Solution (200 µg/dL): Prepare a stock solution of a known zinc concentration.

2. Assay Procedure:

  • Pipette 1000 µL of the this compound reagent into a cuvette.
  • Add 50 µL of the sample (or standard).
  • Mix and incubate for 10 minutes at 25°C or 5 minutes at 37°C.[3]
  • Measure the absorbance at 546 nm (or the λmax of 552 nm) against a reagent blank.[3]

3. Calculation:

  • Calculate the zinc concentration in the sample by comparing its absorbance to that of the zinc standard.

Zinc Detection using Zincon (Adapted from water analysis protocol)

1. Reagent Preparation:

  • Buffer Solution (pH 9.0): Prepare a suitable buffer, such as a borate buffer.
  • Zincon Reagent: Dissolve Zincon powder in a small amount of 1 M NaOH and dilute to the desired concentration.
  • Cyanide Solution: (Caution: Highly toxic) Prepare a solution to mask interfering ions.
  • Cyclohexanone
  • Zinc Standard Solutions: Prepare a series of zinc standards of known concentrations.

2. Assay Procedure:

  • To 20 mL of the sample (or standard), add the cyanide solution and mix.
  • Add the Zincon reagent and mix.
  • Add cyclohexanone and shake vigorously to selectively release zinc to form the complex.
  • Allow the color to develop.
  • Measure the absorbance at 620 nm against a reagent blank.[4]

3. Calculation:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.
  • Determine the zinc concentration of the sample from the calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for a spectrophotometric zinc assay and the logical relationship in selecting a reagent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation (Buffer, Chromogen, Standards) mixing Mixing of Sample and Reagents reagent_prep->mixing sample_prep Sample Preparation (Dilution, Masking Agents) sample_prep->mixing incubation Incubation (Color Development) mixing->incubation spectro Spectrophotometric Measurement (Absorbance) incubation->spectro analysis Data Analysis (Calculation/Calibration Curve) spectro->analysis

Caption: General workflow for a spectrophotometric zinc assay.

reagent_selection start Start: Need to measure zinc sensitivity Is high sensitivity critical? start->sensitivity lod Is the lowest possible LOD the priority? sensitivity->lod No paps Choose this compound sensitivity->paps Yes lod->paps:w No, but sensitivity is still important zincon Consider Zincon lod->zincon Yes validate Validate with own experimental setup paps->validate zincon->validate

Caption: Decision tree for selecting between this compound and Zincon.

References

A Comparative Guide to 5-Bromo-PAPS Zinc Assays: Linearity and Detection Limits in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of zinc is crucial in a multitude of biological and pharmaceutical contexts. While various methods exist for zinc determination, the colorimetric assay using 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Bromo-PAPS) has gained traction due to its simplicity and suitability for high-throughput screening. This guide provides an objective comparison of the this compound assay's performance, specifically its linearity and detection limit, against established analytical techniques such as Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Performance Characteristics: A Comparative Analysis

The performance of any quantitative assay is fundamentally defined by its linearity, detection limit, and accuracy. Below is a summary of these parameters for the this compound assay, based on commercially available kits, and for the reference methods of FAAS and ICP-OES. It is important to note that the performance of FAAS and ICP-OES can vary depending on the specific instrumentation and analytical conditions.

ParameterThis compound AssayFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Linear Range Up to 400 µg/dL (61.2 µmol/L)[1] or 4-1000 µg/dLTypically in the range of 0.2 - 1.0 mg/L (20 - 100 µg/dL)[2]Wide linear range, often up to 100 mg/L[3][4]
Limit of Detection (LOD) As low as 20 µg/dL[1]Approximately 2.1 µg/L (0.21 µg/dL)[2]As low as 0.03 µg/L (0.003 µg/dL) with preconcentration
Principle ColorimetricAtomic AbsorptionAtomic Emission
Throughput High (microplate compatible)Low to MediumHigh (with autosampler)
Instrumentation Cost LowMediumHigh
Interferences Potential for interference from other metal ions and chelating agents[1]Fewer chemical interferences than colorimetric methodsMinimal chemical interferences, but potential for spectral interferences

Note: Direct comparison of performance data from different sources should be approached with caution due to variations in experimental conditions. One study comparing a colorimetric method with FAAS for serum zinc found that the colorimetric assay tended to report higher zinc concentrations and showed poor agreement with FAAS, particularly in diagnosing zinc deficiency.[5][6] However, another study demonstrated that when standardized materials and methods are used, AAS, ICP-OES, and ICP-MS can achieve similar accuracy and precision for zinc determination.[7][8][9]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are outlines of the experimental protocols for determining zinc concentration using the this compound assay, and the general procedures for FAAS and ICP-OES.

This compound Zinc Assay Protocol (Based on a typical kit)

Principle: Zinc ions form a stable, colored complex with this compound in an alkaline buffer. The intensity of the color, measured spectrophotometrically at approximately 560 nm, is directly proportional to the zinc concentration in the sample.[1]

Materials:

  • This compound Reagent

  • Alkaline Buffer Solution

  • Zinc Standard Solution (e.g., 200 µg/dL)

  • Microplate reader or spectrophotometer

  • Micropipettes and tips

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation: Prepare a working reagent by mixing the this compound reagent and the alkaline buffer according to the kit's instructions.

  • Standard Curve Preparation: Prepare a series of zinc standards of known concentrations by diluting the stock zinc standard. A blank containing the reagent but no zinc should also be prepared.

  • Sample Preparation: Samples (e.g., serum, plasma) may require deproteinization or dilution to fall within the linear range of the assay.

  • Assay:

    • Pipette a specific volume of the working reagent into each well or cuvette.

    • Add a small volume of the blank, standards, and samples to their respective wells.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).[1]

  • Measurement: Measure the absorbance of the standards and samples at 560 nm against the reagent blank.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the zinc concentration in the samples by interpolating their absorbance values from the standard curve.

Flame Atomic Absorption Spectrometry (FAAS) Protocol for Zinc

Principle: A liquid sample containing zinc is aspirated into a flame, where it is converted into free atoms in the ground state. A light beam from a zinc hollow cathode lamp, which emits light at a wavelength specific to zinc, is passed through the flame. The zinc atoms in the flame absorb this light, and the amount of light absorbed is proportional to the concentration of zinc in the sample.

Procedure:

  • Instrument Setup:

    • Install a zinc hollow cathode lamp.

    • Set the wavelength to the primary absorption line for zinc (typically 213.9 nm).

    • Optimize the flame conditions (acetylene and air flow rates).

  • Standard Preparation: Prepare a series of aqueous zinc standards of known concentrations.

  • Calibration: Aspirate the blank and the zinc standards into the flame and measure their absorbance. Create a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Aspirate the samples into the flame and measure their absorbance.

  • Calculation: Determine the zinc concentration in the samples from the calibration curve.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Protocol for Zinc

Principle: A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K). The intense heat excites the zinc atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of zinc in the sample.

Procedure:

  • Instrument Setup:

    • Ignite and stabilize the plasma.

    • Select the appropriate analytical wavelength for zinc (e.g., 213.857 nm).

    • Optimize instrument parameters such as gas flow rates and RF power.

  • Standard Preparation: Prepare a series of multi-element or single-element standards containing zinc at known concentrations.

  • Calibration: Introduce the blank and the standards into the plasma and measure the emission intensity at the selected wavelength. Generate a calibration curve by plotting emission intensity against concentration.

  • Sample Analysis: Introduce the samples into the plasma and measure their emission intensity.

  • Calculation: Determine the zinc concentration in the samples from the calibration curve.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of the this compound assay and the general workflow for determining linearity and detection limit.

G Principle of the this compound Zinc Assay cluster_reactants Reactants cluster_conditions Conditions Zinc Ions (Zn²⁺) Zinc Ions (Zn²⁺) Colored Complex Colored Complex Zinc Ions (Zn²⁺)->Colored Complex This compound This compound This compound->Colored Complex Alkaline pH Alkaline pH Alkaline pH->Colored Complex

Caption: Chemical reaction of the this compound zinc assay.

G Workflow for Determining Linearity and Detection Limit cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_determination Determination Prepare a series of standards with known concentrations Prepare a series of standards with known concentrations Measure the absorbance/signal of all standards and blanks Measure the absorbance/signal of all standards and blanks Prepare a series of standards with known concentrations->Measure the absorbance/signal of all standards and blanks Prepare at least 7-10 blank samples Prepare at least 7-10 blank samples Prepare at least 7-10 blank samples->Measure the absorbance/signal of all standards and blanks Plot absorbance vs. concentration for standards Plot absorbance vs. concentration for standards Measure the absorbance/signal of all standards and blanks->Plot absorbance vs. concentration for standards Calculate the standard deviation of the blank measurements Calculate the standard deviation of the blank measurements Measure the absorbance/signal of all standards and blanks->Calculate the standard deviation of the blank measurements Perform linear regression to get the equation and R² value Perform linear regression to get the equation and R² value Plot absorbance vs. concentration for standards->Perform linear regression to get the equation and R² value Linearity is confirmed if R² is close to 1 Linearity is confirmed if R² is close to 1 Perform linear regression to get the equation and R² value->Linearity is confirmed if R² is close to 1 Calculate Limit of Detection (LOD = 3.3 * (SD of blank / slope of calibration curve)) Calculate Limit of Detection (LOD = 3.3 * (SD of blank / slope of calibration curve)) Perform linear regression to get the equation and R² value->Calculate Limit of Detection (LOD = 3.3 * (SD of blank / slope of calibration curve)) Calculate Limit of Quantitation (LOQ = 10 * (SD of blank / slope of calibration curve)) Calculate Limit of Quantitation (LOQ = 10 * (SD of blank / slope of calibration curve)) Perform linear regression to get the equation and R² value->Calculate Limit of Quantitation (LOQ = 10 * (SD of blank / slope of calibration curve)) Calculate the standard deviation of the blank measurements->Calculate Limit of Detection (LOD = 3.3 * (SD of blank / slope of calibration curve)) Calculate the standard deviation of the blank measurements->Calculate Limit of Quantitation (LOQ = 10 * (SD of blank / slope of calibration curve))

Caption: General workflow for assay validation.

Conclusion

The this compound assay for zinc offers a convenient, high-throughput, and cost-effective alternative to traditional atomic spectroscopy methods. Its performance, as indicated by manufacturers, shows good linearity and a detection limit suitable for many biological applications. However, researchers should be aware of potential interferences and the reported discrepancies between colorimetric methods and "gold standard" techniques like FAAS and ICP-OES, especially when analyzing clinical samples for diagnostic purposes. For applications demanding the highest accuracy and sensitivity, FAAS and ICP-OES remain the methods of choice. The selection of the most appropriate assay will ultimately depend on the specific research question, sample matrix, required throughput, and available resources. Validation of any chosen method within the user's own laboratory setting is always recommended to ensure reliable and accurate results.

References

Investigating the Cross-Reactivity of 5-Bromo-PAPS with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromogenic agent 5-Bromo-PAPS and its cross-reactivity with various metal ions. This compound (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive, water-soluble pyridylazo dye widely utilized in spectrophotometric analysis for the quantification of divalent metal ions. Its primary application lies in the determination of zinc concentrations in biological and environmental samples. However, its reactivity is not entirely specific to zinc, and understanding its cross-reactivity profile is crucial for accurate quantification and the development of selective assays.

Performance Comparison of this compound with Various Metal Ions

This compound demonstrates high sensitivity, particularly for zinc, forming a stable, colored complex. The interaction with different metal ions results in varying molar absorptivity, indicating different levels of sensitivity. The following table summarizes the quantitative data on the reactivity of this compound and similar pyridylazo reagents with several metal ions. This data is essential for assessing potential interferences in spectrophotometric assays.

Metal IonReagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pH
Zn(II) This compound 552 1.33 x 10⁵ [1]7.5 - 9.5 [2]
Ni(II)2-(5-bromo-2-pyridylazo)-5-diethylaminophenol¹5601.26 x 10⁵5.5
Co(II)4-(5-Bromo-2-pyridylazo)-1,3-diaminobenzene²Not Specified1.23 x 10⁵Acidic
Fe(II)2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone³4055.6 x 10⁴5.0
Cu(II)2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline⁴5806.5 x 10⁴Not Specified

¹Data for a closely related pyridylazo dye, 5-Br-PADAP. ²Data for a similar pyridylazo-diaminobenzene reagent. ³Data for a different type of chromogenic reagent, provided for general comparison. ⁴Data for a closely related pyridylazo dye, 5-Br-PSAA.

Experimental Protocols

To investigate the cross-reactivity of this compound, a systematic spectrophotometric analysis should be performed. The following protocol outlines the key steps for such an investigation.

Objective:

To determine the absorbance spectra and molar absorptivity of this compound complexes with a range of divalent metal ions.

Materials:
  • This compound disodium salt

  • Standard solutions (1000 ppm) of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Mn²⁺)

  • Buffer solutions (e.g., Tris-HCl, Phosphate, Acetate) covering a pH range of 4-10

  • Deionized water

  • Spectrophotometer

  • Calibrated pipettes

  • Volumetric flasks

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

    • Prepare working standard solutions of each metal ion (e.g., 10 ppm) by diluting the stock solutions.

  • Determination of Optimal pH:

    • For each metal ion, prepare a series of solutions containing a fixed concentration of the metal ion and this compound in different buffer solutions covering a range of pH values.

    • Measure the absorbance of each solution at the expected λmax to determine the optimal pH for complex formation.

  • Spectrophotometric Measurements:

    • For each metal ion, prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the metal ion at the determined optimal pH.

    • Record the absorbance spectrum (e.g., 400-700 nm) for each solution to determine the λmax of the metal-5-Bromo-PAPS complex.

    • Measure the absorbance of each solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve for each metal ion by plotting absorbance versus concentration.

    • Calculate the molar absorptivity (ε) for each metal-5-Bromo-PAPS complex using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the complex.

Visualizations

Signaling Pathway of Metal Ion Detection

The general mechanism of metal ion detection by this compound involves the formation of a coordination complex. The metal ion coordinates with the nitrogen and oxygen atoms of the this compound molecule, leading to a change in the electronic structure of the dye and a resulting shift in its maximum absorbance wavelength (λmax), which is perceived as a color change.

Metal_Detection_Pathway Metal_Ion Metal Ion (M²⁺) Complex Metal-5-Bromo-PAPS Complex Metal_Ion->Complex Coordination PAPS This compound (Free Ligand) PAPS->Complex Color_Change Color Change & Shift in λmax Complex->Color_Change Results in Detection Spectrophotometric Detection Color_Change->Detection Allows for

Caption: General signaling pathway for metal ion detection using this compound.

Experimental Workflow for Cross-Reactivity Investigation

The following diagram illustrates the workflow for a comprehensive investigation into the cross-reactivity of this compound.

Cross_Reactivity_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_output 4. Output Prep_PAPS Prepare this compound Stock Solution Opt_pH Determine Optimal pH for each Metal Ion Prep_PAPS->Opt_pH Prep_Metals Prepare Metal Ion Standard Solutions Prep_Metals->Opt_pH Prep_Buffers Prepare Buffer Solutions (Varying pH) Prep_Buffers->Opt_pH Run_Spectra Record Absorbance Spectra & Determine λmax Opt_pH->Run_Spectra Gen_Curves Generate Calibration Curves Run_Spectra->Gen_Curves Calc_Molar Calculate Molar Absorptivity (ε) Gen_Curves->Calc_Molar Compare Compare Reactivity & Selectivity Calc_Molar->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Experimental workflow for investigating this compound cross-reactivity.

References

comparative analysis of different colorimetric reagents for copper sensing

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Colorimetric Reagents for Copper Sensing

For researchers, scientists, and drug development professionals, the sensitive and selective detection of copper ions (Cu²⁺) is crucial in various biological and environmental contexts. Colorimetric methods offer a rapid, cost-effective, and often straightforward approach for this purpose. This guide provides a , supported by experimental data and detailed protocols.

Performance Comparison of Copper Sensing Reagents

The selection of a suitable colorimetric reagent depends on the specific requirements of the application, such as the expected concentration range of copper, the presence of other metal ions, and the desired speed of analysis. The following table summarizes the key performance metrics of four common classes of colorimetric reagents for copper detection.

ParameterDithizoneCuprizoneBathocuproinePorphyrin-Based Sensors
Limit of Detection (LOD) ~12 ng/mL0.2 mg/L20 µg/L[1]0.10 µM - 8.4 nM
Linear Range 1.0 x 10⁻⁶ - 9.0 x 10⁻⁶ mol/LUp to 10 mg/LUp to 5 mg/L[1]0.25 - 10.0 µmol L⁻¹[2]
Molar Absorptivity (ε) 3.06 x 10⁴ L mol⁻¹ cm⁻¹1.69 x 10⁴ L mol⁻¹ cm⁻¹[3]1.416 x 10⁴ L mol⁻¹ cm⁻¹[4]Varies significantly
Optimal pH 1.47.4 - 8.4[5][6]4 - 5[1]6.0 - 9.0
Response Time Minutes>16 minutes[7]< 1 minute[5]< 100 seconds
Selectivity Interference from other heavy metalsHighly selective for copper[7]High selectivity for Cu(I)[8]High, can be tuned
Interfering Ions Hg²⁺, Ag⁺, Pb²⁺, Cd²⁺, Ni²⁺, Co²⁺, Zn²⁺MinimalEDTA and cyanide can interfereVaries with ligand design

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can aid in understanding and implementing these colorimetric assays.

Signaling Pathway: Chelation-Based Color Change

Most traditional colorimetric reagents for copper rely on a chelation mechanism. The reagent, a ligand, specifically binds to the copper ion, forming a colored metal-ligand complex. The intensity of the color is proportional to the concentration of the copper ion.

General Signaling Pathway for Chelation-Based Copper Sensing Reagent Colorimetric Reagent (Ligand) Complex Colored Metal-Ligand Complex Reagent->Complex Binds Copper Copper Ion (Cu²⁺) Copper->Complex Forms

Caption: Chelation of a copper ion by a colorimetric reagent to form a colored complex.

Experimental Workflow: General Colorimetric Assay

The general workflow for a colorimetric copper assay involves sample preparation, addition of the reagent, and measurement of the resulting color change, typically using a spectrophotometer.

General Experimental Workflow for Colorimetric Copper Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Sample Sample containing Cu²⁺ AddReagent Add Colorimetric Reagent and Adjust pH Sample->AddReagent Standards Standard Solutions of known Cu²⁺ concentration Standards->AddReagent Incubate Incubate for Color Development AddReagent->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calibrate Create Calibration Curve Measure->Calibrate from Standards Determine Determine Unknown Concentration Measure->Determine from Sample Calibrate->Determine

Caption: A typical workflow for quantitative colorimetric analysis of copper.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Copper Sensing using Dithizone

Principle: Dithizone (diphenylthiocarbazone) forms a colored complex with copper ions in an acidic solution, which can be extracted into an organic solvent for spectrophotometric measurement.

Protocol:

  • Sample Preparation: Prepare an acidic aqueous solution of the sample containing copper ions.

  • Reagent Preparation: Prepare a solution of dithizone in an immiscible organic solvent (e.g., chloroform or carbon tetrachloride).

  • Extraction: In a separatory funnel, mix a known volume of the sample solution with a known volume of the dithizone solution. Shake vigorously for several minutes to allow for the extraction of the copper-dithizone complex into the organic phase.

  • Phase Separation: Allow the two phases to separate. The organic phase will contain the colored complex.

  • Measurement: Collect the organic phase and measure its absorbance at the wavelength of maximum absorption (around 550 nm) using a spectrophotometer.

  • Quantification: Create a calibration curve using standard solutions of known copper concentrations and determine the concentration of the unknown sample.

Copper Sensing using Cuprizone

Principle: Cuprizone (bis(cyclohexanone)oxalyldihydrazone) is a highly selective reagent for copper, forming a blue-colored complex in a neutral to slightly alkaline aqueous solution.[7]

Protocol:

  • Reagent Preparation: Prepare a fresh solution of cuprizone in 50% ethanol. The solution should be prepared on the day of use.[7]

  • Sample Preparation: Prepare aqueous samples and a series of standard solutions of copper.

  • Reaction: In a cuvette, mix the sample or standard solution with the cuprizone reagent. A buffer (e.g., citrate) can be used to maintain the optimal pH.

  • Incubation: Allow the reaction to proceed for at least 16 minutes to ensure complete color development.[7]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (around 600 nm) using a spectrophotometer.[7]

  • Quantification: Generate a calibration curve from the absorbance readings of the standard solutions and use it to determine the copper concentration in the samples.

Copper Sensing using Bathocuproine

Principle: Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific reagent for the determination of cuprous ions (Cu⁺). Therefore, cupric ions (Cu²⁺) in the sample must first be reduced to Cu⁺.

Protocol:

  • Sample Preparation: Buffer the sample to a pH of about 4.3.[1]

  • Reduction of Copper: Add a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, to the sample to reduce Cu²⁺ to Cu⁺.

  • Reagent Addition: Add a solution of bathocuproine disulfonate (a water-soluble form of bathocuproine) to the sample. An orange-colored complex will form.

  • Measurement: Immediately measure the absorbance of the solution at 484 nm using a spectrophotometer.[1] The color development is rapid.[5]

  • Quantification: Prepare a calibration curve using copper standards treated with the same procedure to determine the concentration of the unknown sample.

Copper Sensing using Porphyrin-Based Sensors

Principle: Porphyrins are macrocyclic compounds that can be functionalized with specific recognition units for metal ions. Upon binding with copper, a change in the porphyrin's absorption or fluorescence spectrum occurs, allowing for colorimetric or fluorometric detection.

Protocol:

  • Sensor Solution Preparation: Dissolve the synthesized porphyrin-based sensor in a suitable solvent (often an organic solvent or a mixed aqueous-organic solution).

  • Sample Interaction: Add a specific volume of the sample containing copper ions to the sensor solution.

  • Signal Reading: Depending on the design of the sensor, a color change may be observed visually. For quantitative measurements, record the UV-Vis absorption spectrum or the fluorescence emission spectrum.

  • Data Analysis: The change in absorbance at a specific wavelength or the fluorescence intensity ratio at two wavelengths is plotted against the copper concentration to create a calibration curve.

  • Quantification: The concentration of copper in the unknown sample is determined from the calibration curve.

References

A Researcher's Guide to Sulfotransferase Activity Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of sulfotransferase (SULT) enzymes, selecting the appropriate assay method is a critical decision that impacts data quality and experimental outcomes. While a variety of techniques exist, this guide provides a comparative overview of the most prevalent methods used to measure SULT activity, with a focus on their underlying principles, experimental workflows, and performance characteristics, including inter- and intra-assay variability.

It is important to note that a specific method based on "5-Bromo-PAPS" is not prominently described in the peer-reviewed scientific literature for sulfotransferase assays. Therefore, this guide will focus on well-established and validated alternatives.

Understanding Inter-Assay and Intra-Assay Variability

Before delving into the specific assay methodologies, it is crucial to understand the key metrics of assay performance:

  • Intra-assay variability: This refers to the variation observed within a single assay run when the same sample is measured multiple times. It is a measure of the precision or repeatability of the assay. A low intra-assay coefficient of variation (CV) is desirable, typically below 10%.[1][2][3]

  • Inter-assay variability: This describes the variation between different assay runs, often conducted on different days or with different batches of reagents. It reflects the reproducibility of the assay over time. A low inter-assay CV, generally under 15%, indicates a robust and reliable method.[1][2][3]

Comparative Analysis of Common Sulfotransferase Assays

The selection of a sulfotransferase assay depends on various factors, including the specific SULT isozyme, the nature of the substrate, required sensitivity, throughput needs, and available laboratory equipment. Below is a comparison of four widely used methods.

Assay Method Principle Advantages Disadvantages Typical Inter-Assay CV Typical Intra-Assay CV
Radiometric Assay Measures the transfer of a radiolabeled sulfonate group ([³⁵S]) from the donor substrate, 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS), to an acceptor substrate.[4][5]High sensitivity and speed.[4] Universally applicable to all SULTs.[5]Requires handling of radioactive materials, generating radioactive waste. Can be tedious for detailed kinetic studies. Accuracy can vary.[4][5]Data not explicitly found in searches; dependent on specific protocol and separation method.Data not explicitly found in searches; dependent on specific protocol and separation method.
Colorimetric Assay Monitors the production of a chromogenic product resulting from the sulfotransferase reaction or a coupled enzymatic reaction.[4]Convenient, fast, and simple.[5] Suitable for high-throughput screening.Lower sensitivity compared to radiometric and fluorometric assays. Potential for interference from colored compounds in the sample.Data not explicitly found in searches; influenced by the specific chromophore and instrumentation.Data not explicitly found in searches; generally expected to be low with proper optimization.
Fluorometric Assay Measures the change in fluorescence of a substrate or the formation of a fluorescent product upon sulfonation.High sensitivity, comparable to radiometric assays. Continuous monitoring is possible. Suitable for high-throughput screening.Can be difficult to design and develop, especially for non-fluorescent substrates. Potential for interference from fluorescent compounds.Described as "highly reproducible," suggesting low CVs, though specific values were not found.[4]Described as "highly reproducible," suggesting low CVs, though specific values were not found.[4]
Phosphatase-Coupled Assay A universal method where the by-product of the sulfotransferase reaction, 3'-phosphoadenosine-5'-phosphate (PAP), is dephosphorylated by a phosphatase. The released inorganic phosphate is then quantified, often using a malachite green-based colorimetric detection.[6][7]Universal for all SULTs that use PAPS.[6] Quantitative, allowing for accurate kinetic analysis.[6] Convenient, cost-effective, and high-throughput compatible as it does not require radioisotopes or product separation.[6]An indirect method that relies on the activity of a coupling enzyme, which could be a source of variability if not optimized.Described as "highly reproducible," with a linear correlation factor >0.98 routinely achievable, indicating low variability.[7]Described as "highly reproducible," with a linear correlation factor >0.98 routinely achievable, indicating low variability.[7]

Signaling Pathways and Experimental Workflows

To further aid in the selection and implementation of these assays, the following sections provide detailed experimental protocols and visual representations of the workflows.

Sulfotransferase Catalytic Cycle

All the discussed assays are based on the fundamental catalytic activity of sulfotransferases. The following diagram illustrates the general reaction.

G General Sulfotransferase Reaction PAPS PAPS (Donor Substrate) SULT Sulfotransferase (SULT) PAPS->SULT Acceptor Acceptor Substrate Acceptor->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP PAP (By-product) SULT->PAP

Caption: General reaction catalyzed by sulfotransferase enzymes.

Detailed Experimental Protocols

Radiometric Sulfotransferase Assay

This protocol is a generalized procedure and may require optimization for specific enzymes and substrates.

Materials:

  • [³⁵S]PAPS (radiolabeled donor substrate)

  • Acceptor substrate

  • Sulfotransferase enzyme preparation (e.g., purified enzyme, cell lysate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Scintillation cocktail

  • Method for separating product from unreacted [³⁵S]PAPS (e.g., chromatography, precipitation)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and sulfotransferase enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding a known amount of [³⁵S]PAPS.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Terminate the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Separate the radiolabeled sulfated product from the unreacted [³⁵S]PAPS.

  • Quantify the amount of radiolabeled product using a scintillation counter.

G Radiometric Sulfotransferase Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) Add_PAPS Add [³⁵S]PAPS Mix->Add_PAPS Incubate Incubate (e.g., 37°C) Add_PAPS->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Product from Unreacted [³⁵S]PAPS Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

Caption: Workflow for a typical radiometric sulfotransferase assay.

Colorimetric Sulfotransferase Assay (p-Nitrophenol Example)

This protocol describes a common colorimetric assay using p-nitrophenol as a substrate.

Materials:

  • PAPS (donor substrate)

  • p-Nitrophenol (acceptor substrate)

  • Sulfotransferase enzyme preparation

  • Reaction buffer

  • Stopping reagent (e.g., alkaline solution to enhance color)

  • Microplate reader

Procedure:

  • Add the reaction buffer, p-nitrophenol, and sulfotransferase enzyme to the wells of a microplate.

  • Initiate the reaction by adding PAPS.

  • Incubate the plate at the optimal temperature for a set time.

  • Stop the reaction by adding the stopping reagent.

  • Measure the absorbance of the product, p-nitrophenyl sulfate, or a coupled reaction product at the appropriate wavelength.

G Colorimetric Sulfotransferase Assay Workflow cluster_prep Reaction Setup (Microplate) cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Reagents Add Buffer, p-Nitrophenol, and Enzyme Add_PAPS Add PAPS to Initiate Add_Reagents->Add_PAPS Incubate Incubate at Optimal Temp. Add_PAPS->Incubate Add_Stop Add Stopping Reagent Incubate->Add_Stop Read_Absorbance Measure Absorbance (Microplate Reader) Add_Stop->Read_Absorbance

Caption: Workflow for a colorimetric sulfotransferase assay.

Fluorometric Sulfotransferase Assay (4-Methylumbelliferone Example)

This protocol outlines a fluorometric assay using a fluorogenic substrate.

Materials:

  • PAPS (donor substrate)

  • 4-Methylumbelliferone (or other suitable fluorogenic substrate)

  • Sulfotransferase enzyme preparation

  • Reaction buffer

  • Fluorometer or fluorescent microplate reader

Procedure:

  • In a microplate, combine the reaction buffer, 4-methylumbelliferone, and sulfotransferase enzyme.

  • Initiate the reaction by adding PAPS.

  • Continuously monitor the increase in fluorescence over time, or take endpoint readings after a fixed incubation period.

G Fluorometric Sulfotransferase Assay Workflow cluster_prep Reaction Setup (Microplate) cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Reagents Add Buffer, Fluorogenic Substrate, and Enzyme Add_PAPS Add PAPS to Initiate Add_Reagents->Add_PAPS Read_Fluorescence Monitor Fluorescence (Continuous or Endpoint) Add_PAPS->Read_Fluorescence

Caption: Workflow for a fluorometric sulfotransferase assay.

Phosphatase-Coupled Sulfotransferase Assay

This protocol details the steps for the indirect, universal phosphatase-coupled assay.

Materials:

  • PAPS (donor substrate)

  • Acceptor substrate

  • Sulfotransferase enzyme preparation

  • A specific phosphatase (e.g., gPAPP)

  • Phosphate detection reagent (e.g., Malachite Green)[6]

  • Reaction buffer

  • Microplate reader

Procedure:

  • Prepare a reaction mix in a microplate containing the reaction buffer, acceptor substrate, PAPS, and the coupling phosphatase.[6]

  • Initiate the sulfotransferase reaction by adding the SULT enzyme.[6]

  • Incubate at the optimal temperature to allow both the sulfotransferase and phosphatase reactions to proceed.

  • Stop the reaction and develop the color by adding the malachite green phosphate detection reagents.[6]

  • Read the absorbance at approximately 620 nm.[6]

G Phosphatase-Coupled SULT Assay Workflow cluster_prep Reaction Setup (Microplate) cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection Add_Reagents Add Buffer, Substrate, PAPS, and Phosphatase Add_SULT Add SULT to Initiate Add_Reagents->Add_SULT Incubate Incubate at Optimal Temp. Add_SULT->Incubate Add_Detection_Reagent Add Phosphate Detection Reagent (e.g., Malachite Green) Incubate->Add_Detection_Reagent Read_Absorbance Measure Absorbance (~620 nm) Add_Detection_Reagent->Read_Absorbance

Caption: Workflow for a phosphatase-coupled sulfotransferase assay.

Conclusion

The choice of a sulfotransferase assay is a multifaceted decision that requires careful consideration of the specific research question and available resources. While radiometric assays offer high sensitivity, non-radioactive methods such as colorimetric, fluorometric, and phosphatase-coupled assays provide safer, more convenient, and often higher-throughput alternatives. The phosphatase-coupled assay, in particular, stands out for its universality and high reproducibility. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to generate reliable and meaningful data in their study of sulfotransferase enzymes.

References

A Researcher's Guide to Validating Colorimetric Assays for High-Throughput Screening of Sulfotransferases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of robust and efficient high-throughput screening (HTS) assays is paramount for the identification of novel modulators of sulfotransferase (SULT) activity. Sulfotransferases are a critical family of phase II drug-metabolizing enzymes that catalyze the sulfonation of a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. This guide provides a comprehensive comparison of a universal phosphatase-coupled colorimetric assay for sulfotransferase activity with alternative HTS methodologies, supported by experimental data and detailed protocols.

While the compound 5-Bromo-PAPS is a sensitive colorimetric reagent for various metal ions and has applications in nucleic acid amplification detection, it is not directly utilized in sulfotransferase assays. These assays typically rely on the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This guide will therefore focus on established and validated methods for monitoring SULT activity in an HTS format.

Comparative Analysis of HTS Sulfotransferase Assays

The selection of an appropriate assay for high-throughput screening depends on several factors, including sensitivity, cost, throughput, and the specific research question. Here, we compare three prevalent methods: a universal phosphatase-coupled colorimetric assay, a fluorescence-based assay, and the traditional radiometric assay.

Parameter Phosphatase-Coupled Colorimetric Assay Fluorescence-Based Assay Radiometric Assay
Principle Indirectly measures SULT activity by detecting the phosphate released from the PAP byproduct.Measures the change in fluorescence of a specific probe upon sulfonation.Directly measures the transfer of a radiolabeled sulfo group from [³⁵S]PAPS to a substrate.
Throughput High; compatible with 96- and 384-well plates.High; compatible with microplate formats.Medium to Low; requires multiple separation and washing steps.
Sensitivity Good; can be enhanced with the addition of a 5'-nucleotidase.High to Very High; dependent on the specific fluorogenic substrate.Very High; considered the gold standard for sensitivity.
Cost Moderate; requires coupling enzymes and a specific phosphate detection reagent.Moderate to High; dependent on the cost of the fluorogenic probe.High; involves radioactive materials, specialized handling, and waste disposal.
Safety Non-radioactive, posing minimal safety risks.Non-radioactive, generally safe.Involves handling of radioactive isotopes, requiring stringent safety protocols.
Interference Potential for interference from compounds that absorb at the detection wavelength or affect the coupling enzymes.Potential for interference from fluorescent compounds or quenchers in the sample.Less prone to chemical interference, but requires separation of product from unreacted [³⁵S]PAPS.

Experimental Protocols

Universal Phosphatase-Coupled Colorimetric Sulfotransferase Assay

This assay offers a universal platform for measuring the activity of any SULT that utilizes PAPS as a sulfate donor.[1] It is amenable to HTS due to its simple, mix-and-read format.

Principle: The sulfotransferase transfers a sulfo group from PAPS to a substrate, generating 3'-phosphoadenosine-5'-phosphate (PAP). A PAP-specific phosphatase (gPAPP) is then used to hydrolyze the 3'-phosphate from PAP, releasing inorganic phosphate. The liberated phosphate is detected colorimetrically using a Malachite Green-based reagent. For enhanced sensitivity, a 5'-nucleotidase can be included to release the second phosphate from the resulting 5'-AMP.

G cluster_0 Sulfotransferase Reaction cluster_1 Detection Cascade cluster_2 Colorimetric Detection PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate Substrate->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product Sulfo group transfer PAP PAP SULT->PAP gPAPP gPAPP (PAP-specific phosphatase) PAP->gPAPP AMP 5'-AMP gPAPP->AMP Pi1 Inorganic Phosphate (Pi) gPAPP->Pi1 CD73 CD73 (5'-nucleotidase, optional) AMP->CD73 Malachite_Green Malachite Green Reagent Pi1->Malachite_Green Adenosine Adenosine CD73->Adenosine Pi2 Inorganic Phosphate (Pi) CD73->Pi2 Pi2->Malachite_Green Colored_Complex Colored Complex (Abs @ 620 nm) Malachite_Green->Colored_Complex

Figure 1. Workflow of the phosphatase-coupled colorimetric SULT assay.

Materials:

  • Sulfotransferase enzyme

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Substrate for the specific SULT

  • gPAPP (Golgi-resident PAP-specific 3'-phosphatase)

  • CD73 (5'-nucleotidase, optional for enhanced signal)

  • Malachite Green Phosphate Detection Kit

  • Assay buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • 96- or 384-well microplates

Procedure:

  • Prepare a reaction mixture containing PAPS, the acceptor substrate, and gPAPP (and CD73 if used) in the assay buffer.

  • Add the test compounds (inhibitors or activators) to the appropriate wells.

  • Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 20-60 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate SULT activity based on a phosphate standard curve.

Fluorescence-Based Sulfotransferase Assay

This method relies on a fluorogenic substrate that exhibits a significant change in its fluorescent properties upon sulfonation.

Principle: A non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent sulfated product by the SULT enzyme. The increase in fluorescence intensity is directly proportional to the enzyme activity.

G PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Fluorogenic_Substrate Fluorogenic Substrate (Low Fluorescence) Fluorogenic_Substrate->SULT Fluorescent_Product Sulfated Product (High Fluorescence) SULT->Fluorescent_Product Sulfonation PAP PAP SULT->PAP Excitation Excitation Light Fluorescent_Product->Excitation Emission Detected Fluorescence Fluorescent_Product->Emission Emission Excitation->Fluorescent_Product

Figure 2. Principle of a fluorescence-based SULT assay.

Materials:

  • Sulfotransferase enzyme

  • PAPS

  • Fluorogenic substrate (specific to the SULT of interest)

  • Assay buffer

  • Black, opaque microplates

Procedure:

  • Add the assay buffer, PAPS, and test compounds to the wells of a black microplate.

  • Add the fluorogenic substrate.

  • Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubate at the optimal temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The measurement can be kinetic or an endpoint reading.

Radiometric Sulfotransferase Assay

This is a highly sensitive and direct method for measuring SULT activity.

Principle: This assay uses [³⁵S]-labeled PAPS. The SULT enzyme transfers the radiolabeled sulfo group to the substrate. The radiolabeled sulfated product is then separated from the unreacted [³⁵S]PAPS, and the radioactivity of the product is quantified.

Materials:

  • Sulfotransferase enzyme

  • [³⁵S]PAPS

  • Substrate

  • Assay buffer

  • Method for separation (e.g., chromatography, precipitation)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Set up the reaction mixture containing the SULT enzyme, substrate, and assay buffer.

  • Initiate the reaction by adding [³⁵S]PAPS.

  • Incubate at the optimal temperature.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Separate the [³⁵S]-sulfated product from the unreacted [³⁵S]PAPS.

  • Add the separated product to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Conclusion

The validation of a suitable HTS assay is a critical step in the discovery of novel sulfotransferase modulators. While radiometric assays have traditionally been the gold standard for sensitivity, non-radioactive methods are increasingly favored for HTS due to their safety, higher throughput, and lower cost. The universal phosphatase-coupled colorimetric assay provides a robust and versatile platform for screening diverse SULTs. Fluorescence-based assays offer high sensitivity and are well-suited for HTS when a specific fluorogenic substrate is available. The choice of assay will ultimately depend on the specific requirements of the screening campaign, balancing the need for sensitivity with considerations of throughput, cost, and safety. This guide provides the foundational information for researchers to make an informed decision and to establish a reliable HTS platform for the investigation of sulfotransferase biology and pharmacology.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-PAPS: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a sensitive colorimetric reagent. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact of the chemical with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Disposal Overview

The primary strategy for the disposal of this compound waste is through chemical degradation to cleave the chromophoric azo bond, followed by collection for incineration by a licensed hazardous waste disposal service. Direct disposal of this compound down the drain is strictly prohibited.

Procedural Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.

G start Start: this compound Waste (Aqueous Solution or Solid) prep_solution Prepare Aqueous Solution (If solid, dissolve in water) start->prep_solution check_ph Check and Adjust pH to 4-6 (Use dilute acid or base) prep_solution->check_ph reduction Reductive Cleavage of Azo Bond (Add Sodium Dithionite) check_ph->reduction verify_decolorization Verify Decolorization (Solution should become colorless or pale yellow) reduction->verify_decolorization neutralize Neutralize Solution (Adjust pH to ~7) verify_decolorization->neutralize collect_waste Collect Treated Waste (Label as 'Degraded this compound Waste') neutralize->collect_waste final_disposal Final Disposal (Licensed Hazardous Waste Contractor) collect_waste->final_disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-PAPS
Reactant of Route 2
Reactant of Route 2
5-Bromo-PAPS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.